Product packaging for Pelitrexol(Cat. No.:CAS No. 446022-33-9)

Pelitrexol

Katalognummer: B1679213
CAS-Nummer: 446022-33-9
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: QXOPTIPQEVJERB-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pelitrexol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a water soluble antifolate with anti-proliferative activity. This compound inhibits activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme of the de novo purine synthesis pathway essential for cell proliferation. Enzyme inhibition reduces the purine nucleotides pool required for DNA replication and RNA transcription. As a result, this agent causes cell cycle arrest in S-phase, and ultimately inhibits tumor cell proliferation
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N5O6S B1679213 Pelitrexol CAS No. 446022-33-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPTIPQEVJERB-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196245
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446022-33-9
Record name Pelitrexol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelitrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELITREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pelitrexol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent, second-generation antifolate agent designed to selectively target and inhibit key enzymes in the de novo purine biosynthesis pathway. Its primary mechanism of action involves the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme for the synthesis of purine precursors essential for DNA and RNA replication. Additionally, this compound demonstrates a secondary mechanism by inhibiting the mTORC1 signaling pathway. This dual-action profile leads to the disruption of cellular proliferation, induction of cell cycle arrest, and ultimately, tumor growth suppression. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

This compound's principal mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This step is essential for the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are the building blocks of DNA and RNA.

By acting as a competitive inhibitor of GARFT, this compound effectively blocks the synthesis of purines. This leads to a depletion of the intracellular purine nucleotide pool, which in turn stalls DNA replication and RNA synthesis, ultimately leading to an arrest of the cell cycle and inhibition of tumor cell proliferation.

Enzyme Inhibition Kinetics

This compound, also known as AG2034, is a potent inhibitor of human GARFT with a Ki value of 28 nM[1]. The inhibition kinetics demonstrate a high affinity of this compound for the enzyme's active site.

ParameterValueEnzymeReference
Ki 28 nMHuman GARFT[1]

Secondary Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

In addition to its primary target, this compound also exerts an inhibitory effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and metabolism. This compound's inhibition of mTORC1 is mediated by a reduction in the levels of GTP-bound Ras homolog enriched in brain (Rheb), an obligate activator of mTORC1.[2]

The inhibition of GARFT by this compound leads to a decrease in intracellular guanine nucleotides.[2] This reduction in the guanine nucleotide pool is thought to impair the function of Rheb, thereby preventing the activation of mTORC1. Downstream, the inhibition of mTORC1 leads to a dose-dependent decrease in the phosphorylation of key effector proteins, including ribosomal protein S6 (S6RP) and S6 kinase 1 (S6K1). This disruption of the mTORC1 pathway contributes to the anti-proliferative effects of this compound.

mTORC1_Inhibition_Pathway This compound's Inhibition of the mTORC1 Signaling Pathway This compound This compound GARFT GARFT This compound->GARFT Inhibits Purine_Biosynthesis De Novo Purine Biosynthesis GARFT->Purine_Biosynthesis Catalyzes Guanine_Nucleotides Guanine Nucleotides Purine_Biosynthesis->Guanine_Nucleotides Rheb_GTP Rheb-GTP Guanine_Nucleotides->Rheb_GTP Activates mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates S6RP p-S6RP mTORC1->S6RP Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes S6RP->Cell_Growth Promotes

This compound's impact on the mTORC1 signaling cascade.

Cellular Effects of this compound

The dual inhibition of GARFT and mTORC1 by this compound results in significant anti-proliferative effects in cancer cells. These effects are primarily manifested as cell cycle arrest and a reduction in cell viability.

Cell Cycle Arrest

This compound treatment leads to a prominent arrest of the cell cycle, primarily in the G1 phase. In NCI-H460 non-small-cell lung cancer (NSCLC) cells, treatment with 100 nM this compound for 48 hours resulted in a 63% accumulation of cells in the G1 phase of the cell cycle. This G1 arrest is a direct consequence of the depletion of purine nucleotides required for entry into the S phase, where DNA replication occurs.

Cell_Cycle_Arrest_Workflow Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Cancer_Cells Cancer Cell Line (e.g., NCI-H460) Treatment Treat with this compound (e.g., 100 nM for 48h) Cancer_Cells->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) and RNase Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Histogram Generate DNA Content Histogram Flow_Cytometry->Histogram Quantify Quantify Cell Population in G1, S, and G2/M Phases Histogram->Quantify

Workflow for analyzing this compound-induced cell cycle arrest.
In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in inhibiting cell growth.

Cell LineCancer TypeIC50 (nM)Reference
L1210Murine Leukemia4
CCRF-CEMHuman T-cell Acute Lymphoblastic Leukemia2.9

Pharmacokinetics

Clinical pharmacokinetic data for this compound is limited in the publicly available literature. Further investigation into clinical trial data is required to provide a comprehensive summary of its pharmacokinetic parameters, such as Cmax, AUC, and clearance.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Proteins

This protocol describes the methodology for assessing the phosphorylation status of mTOR pathway proteins following this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Culture cancer cells (e.g., A549, NCI-H460) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for the specified duration (e.g., 0-1000 nM for 16 hours).

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and S6RP overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

1. Cell Preparation and Treatment:

  • Seed cancer cells (e.g., NCI-H460) at an appropriate density.

  • Treat the cells with this compound at the desired concentration and for the specified time (e.g., 100 nM for 48 hours).

  • Include an untreated control group.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Store the fixed cells at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data from at least 10,000 events per sample.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action. Its primary inhibition of GARFT disrupts the fundamental process of purine biosynthesis, leading to a potent anti-proliferative effect. The secondary inhibition of the mTORC1 pathway further contributes to its efficacy. The data presented in this guide, including enzyme inhibition kinetics and in vitro cytotoxicity, underscore the potential of this compound as a therapeutic agent. The detailed experimental protocols provide a framework for researchers to further investigate its mechanism and clinical applications. Future research should focus on elucidating the full pharmacokinetic profile of this compound and expanding the evaluation of its efficacy across a broader range of cancer types.

References

Pelitrexol: An In-Depth Technical Guide to a GARFT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] By targeting this essential metabolic process, this compound effectively depletes the intracellular pool of purine nucleotides, which are vital for DNA replication, RNA transcription, and various cellular signaling processes.[3][4] This targeted inhibition leads to cell cycle arrest and has demonstrated significant anti-proliferative activity in preclinical models of cancer.[1] Furthermore, this compound's mechanism of action extends to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, by reducing the levels of GTP-bound Rheb, an obligate activator of mTORC1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Introduction

This compound is a water-soluble antifolate that was rationally designed to target GARFT, the first folate-dependent enzyme in the de novo purine synthesis pathway. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides. By inhibiting GARFT, this compound offers a targeted approach to cancer therapy. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the biochemical properties, cellular effects, and methodologies for studying this promising anti-cancer agent.

Chemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid
Synonyms AG2037, AG-2037
Molecular Formula C₂₀H₂₅N₅O₆S
Molecular Weight 463.51 g/mol
CAS Number 446022-33-9

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GARFT. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), an early step in the de novo synthesis of purines. Inhibition of this step leads to a depletion of the intracellular pool of guanine and adenine nucleotides.

The reduction in guanine nucleotides has a significant downstream effect on the mTORC1 signaling pathway. The activation of mTORC1 is dependent on the small GTPase Rheb, which is active in its GTP-bound state. By depleting the guanine nucleotide pool, this compound reduces the levels of GTP-bound Rheb, thereby inhibiting mTORC1 activity. This dual mechanism of action, targeting both nucleotide synthesis and a key cell growth pathway, underscores the therapeutic potential of this compound.

Signaling Pathways

The following diagrams illustrate the de novo purine biosynthesis pathway and the subsequent impact of GARFT inhibition on the mTORC1 signaling cascade.

de_novo_purine_biosynthesis cluster_purine De Novo Purine Biosynthesis PRPP Ribose-5-Phosphate PRA Phosphoribosylamine PRPP->PRA PPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARS FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT IMP Inosine Monophosphate (IMP) FGAR->IMP ... (multiple steps) AMP_GMP AMP & GMP IMP->AMP_GMP This compound This compound GARFT GARFT This compound->GARFT Inhibits

Figure 1: De Novo Purine Biosynthesis Pathway and this compound's Target.

mTORC1_signaling_pathway cluster_mTORC1 mTORC1 Signaling Rheb_GTP Rheb-GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP Guanine Nucleotides Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes mTORC1->Downstream This compound This compound GARFT GARFT This compound->GARFT Inhibits Purine_depletion Purine Depletion GARFT->Purine_depletion Leads to Purine_depletion->Rheb_GTP Reduces

Figure 2: Impact of this compound on mTORC1 Signaling.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC₅₀ (nM)Reference
L1210Murine Leukemia4
CCRF-CEMHuman T-cell Leukemia2.9
NCI-H460Non-Small Cell Lung Cancer10-30 (inhibition of p-S6RP)

Table 2: Enzyme Inhibition and In Vivo Efficacy

ParameterValueConditionsReference
Ki for human GARFT 28 nM
Tumor Growth Inhibition 64%10 mg/kg in NSCLC xenograft mice
Tumor Growth Inhibition 69%20 mg/kg in NSCLC xenograft mice
Cell Cycle Arrest 63% accumulation in G1 phase100 nM in NCI-H460 cells

Table 3: Clinical Pharmacokinetic and Dosing Information (Phase I)

ParameterValueStudy PopulationReference
Maximum Tolerated Dose (MTD) 540 mg/m²/infusionPatients with advanced solid tumors
Recommended Phase II Dose (RP2D) 540 mg/m²/week for 3 weeks, every 4 weeksPatients with advanced solid tumors
Terminal Half-life 85 hoursPatients with advanced solid tumors

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GARFT Enzyme Inhibition Assay

This protocol is adapted from established spectrophotometric methods for measuring GARFT activity.

Objective: To determine the inhibitory constant (Ki) of this compound against purified human GARFT.

Materials:

  • Purified recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolic acid (DDATHF) as a stable analog of 10-formyltetrahydrofolate

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

  • In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • GAR solution (final concentration, e.g., 100 µM)

    • DDATHF solution (final concentration, e.g., 50 µM)

    • This compound dilution or vehicle control (DMSO)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the purified GARFT enzyme to each well.

  • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of the product.

  • Calculate the initial reaction rates for each this compound concentration.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of the mTORC1 Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells in ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for injection

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent inhibitor of GARFT with a well-defined mechanism of action that leads to the depletion of purine nucleotides and subsequent inhibition of the mTORC1 signaling pathway. Preclinical studies have demonstrated its significant anti-proliferative and anti-tumor effects. The detailed experimental protocols and compiled quantitative data in this guide provide a valuable resource for the further investigation and development of this compound as a potential therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate its clinical potential.

References

Pelitrexol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purine nucleotides, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols and data are presented to support its potential as a research tool and therapeutic agent.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid.[1] Its chemical structure is characterized by a pteridine-like core linked to a thiophene and a glutamic acid moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid[1][2]
SMILES CC1=C(SC(=C1)C(=O)N--INVALID-LINK--C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N[2]
Molecular Formula C₂₀H₂₅N₅O₆S[3]
Molecular Weight 463.51 g/mol
Appearance White solid powder
Solubility Soluble in DMSO
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA.

By inhibiting GARFT, this compound leads to a depletion of the intracellular purine pool. This, in turn, has downstream effects on other critical cellular processes, most notably the mTORC1 signaling pathway. The reduction in GTP levels, a direct consequence of purine depletion, impairs the activation of the small GTPase Rheb, a key activator of mTORC1. Inhibition of mTORC1 signaling further contributes to the anti-proliferative effects of this compound by suppressing protein synthesis and cell growth.

Pelitrexol_Mechanism_of_Action cluster_pathway This compound This compound GARFT GARFT This compound->GARFT Inhibits Purine_Biosynthesis De Novo Purine Biosynthesis GARFT->Purine_Biosynthesis GTP GTP Pool Purine_Biosynthesis->GTP Rheb Rheb GTP->Rheb Activates mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Cell_Cycle_Arrest Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Inhibits

Figure 1: this compound's mechanism of action targeting the GARFT enzyme.

Pharmacological Properties

Pharmacokinetics

A phase I clinical trial of intravenous this compound in patients with solid tumors provided key pharmacokinetic data. The plasma concentrations of this compound declined in a triexponential manner with a terminal half-life of approximately 85 hours. The pharmacokinetics were found to be linear over the studied dose range.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Terminal Half-life (t½) ~85 hours
Pharmacokinetics Linear
ADME (Absorption, Distribution, Metabolism, Excretion)

Detailed ADME studies for this compound are not extensively published. However, the long terminal half-life suggests a wide distribution in the body. As an antifolate, it is likely transported into cells via folate transporters. Metabolism is expected to occur in the liver, a common site for drug metabolism. The primary route of excretion has not been definitively established in publicly available literature.

Biological Activity and Efficacy

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in preclinical tumor models.

Table 3: In Vitro Activity of this compound

Cell LineCancer TypeIC₅₀NotesReference
CCRF-CEMHuman Leukemia2.9 nM
NCI-H460Non-small cell lung cancerNot specifiedInduces G1 cell cycle arrest at 100 nM
A549Non-small cell lung cancerNot specifiedInhibits mTORC1 activity at 150 nM

Table 4: In Vivo Efficacy of this compound

Tumor ModelDosingOutcomeReference
C3H mammary murine tumorNot specifiedMore potent than lometrexol at inhibiting tumor growth
Pancreatic human xenograftsNot specifiedGreater efficacy than lometrexol

Experimental Protocols

GARFT Inhibition Assay (General Protocol)

A continuous kinetic assay can be employed to determine the inhibitory activity of this compound against GARFT. This type of assay typically measures the enzymatic reaction in real-time, often through a coupled enzymatic system that produces a spectrophotometrically detectable product.

GARFT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - GARFT Enzyme - Substrates - this compound dilutions - Coupling enzymes & substrate Start->Prepare_Reagents Mix Mix GARFT, substrates, and this compound Prepare_Reagents->Mix Initiate_Reaction Initiate reaction (e.g., by adding ATP) Mix->Initiate_Reaction Monitor Monitor absorbance change over time Initiate_Reaction->Monitor Analyze Calculate initial velocities and determine IC₅₀ Monitor->Analyze End End Analyze->End

Figure 2: General workflow for a GARFT enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of purified GARFT enzyme, its substrates (e.g., glycinamide ribonucleotide and a folate cofactor), and a range of this compound concentrations. For a coupled assay, also prepare the necessary coupling enzymes and their chromogenic substrate.

  • Reaction Setup: In a microplate, combine the GARFT enzyme, its substrates, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction, typically by adding ATP.

  • Data Acquisition: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound.

Western Blot Analysis of mTORC1 Pathway

Western blotting can be used to assess the phosphorylation status of key proteins in the mTORC1 pathway, such as S6 Kinase (S6K) and 4E-BP1, following treatment with this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., A549) with this compound for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of S6K and 4E-BP1.

  • Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound is a well-characterized inhibitor of GARFT with potent anti-proliferative activity. Its clear mechanism of action, involving the disruption of de novo purine biosynthesis and subsequent inhibition of the mTORC1 pathway, makes it a valuable tool for cancer research. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel antifolate agents. While its clinical development was halted due to limited single-agent efficacy, its potent and specific mechanism of action continues to be of interest in combination therapies and for understanding the intricacies of cancer cell metabolism.

References

Pelitrexol's Impact on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2034) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purines, essential building blocks for DNA and RNA, this compound effectively halts cellular proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression. It details the molecular pathways affected by purine depletion, leading to a G1 phase cell cycle arrest, and explores the role of key regulatory proteins. This document also provides comprehensive experimental protocols for studying these effects and presents available quantitative data to support the described mechanisms.

Introduction

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Antimetabolites, which interfere with the synthesis of nucleic acids, are a well-established class of anticancer agents. This compound is a folate analog that specifically targets the de novo purine synthesis pathway, offering a focused approach to disrupting cancer cell proliferation. Understanding the precise impact of this compound on cell cycle dynamics is crucial for its optimal use in research and clinical settings.

Mechanism of Action: Inhibition of GARFT and Purine Depletion

This compound's primary mechanism of action is the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT catalyzes a crucial step in the de novo synthesis of purines, which are essential for the formation of adenosine and guanosine nucleotides. These nucleotides are vital for DNA and RNA synthesis, as well as for various cellular energy and signaling processes.

By inhibiting GARFT, this compound leads to a rapid depletion of the intracellular pool of purine nucleotides. This purine-deficient state triggers a cascade of cellular responses, most notably the activation of cell cycle checkpoints.

Effect on Cell Cycle Progression: Induction of G1 Arrest

The depletion of purine nucleotides induced by this compound results in a significant perturbation of cell cycle progression, primarily causing an arrest in the G1 phase.[1] This G1 arrest is a protective mechanism that prevents cells with insufficient building blocks for DNA replication from entering the S phase.

Studies have shown that in cancer cell lines with a functional G1 checkpoint, such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer), treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle.[1] Conversely, in cell lines lacking a functional G1 checkpoint, such as HeLa/S3 and SW480, this compound does not induce a G1 arrest, and the cells continue into S phase, ultimately leading to cell death.[1] This highlights the importance of the G1 checkpoint in mediating the cytostatic effect of this compound.

Quantitative Analysis of Cell Cycle Distribution

While several studies confirm the G1 arrest induced by this compound, detailed quantitative data on the percentage of cells in each phase of the cell cycle following treatment is limited in the publicly available literature. The following table summarizes the expected qualitative changes based on existing research.

TreatmentCell LineG1 PhaseS PhaseG2/M PhaseReference
This compound (AG2034)G1 Checkpoint-Competent (e.g., A549, MCF-7)IncreasedDecreasedNo significant change
This compound (AG2034)G1 Checkpoint-Deficient (e.g., HeLa/S3, SW480)No significant changeCells proceed to S phaseNot applicable

Note: The table illustrates the general trend. Specific percentages would depend on the cell line, this compound concentration, and duration of treatment.

Signaling Pathways Involved in this compound-Induced G1 Arrest

The G1 arrest triggered by this compound-mediated purine depletion is orchestrated by complex signaling pathways that sense cellular stress and regulate the cell cycle machinery. Two key pathways implicated are the p53-p21 and the mTOR signaling pathways.

The p53-p21 Pathway

The tumor suppressor protein p53 plays a crucial role as a "guardian of the genome" by inducing cell cycle arrest or apoptosis in response to cellular stress, including nucleotide depletion. While direct evidence for this compound's activation of p53 is still emerging, it is known that some folate analogs that inhibit purine synthesis can lead to the accumulation of p53. However, a study has reported a potential defect in the p53 response pathway following GART inhibition, suggesting the mechanism may be complex and cell-type dependent.

A proposed mechanism involves the stabilization and activation of p53 in response to the cellular stress caused by purine deficiency. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21, in turn, binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factors, thereby blocking the expression of genes required for S phase entry.

Pelitrexol_p53_Pathway cluster_0 cluster_1 This compound This compound GARFT GARFT This compound->GARFT inhibits Purine_Depletion Purine Nucleotide Depletion Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis catalyzes Cellular_Stress Cellular Stress Purine_Depletion->Cellular_Stress p53 p53 Cellular_Stress->p53 activates p21 p21 p53->p21 upregulates CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE inhibits pRb_E2F pRb-E2F CDK4_6_CyclinD->pRb_E2F phosphorylates CDK2_CyclinE->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases G1_Arrest G1 Arrest pRb_E2F->G1_Arrest blocks transition to S phase S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates

Caption: Proposed p53-p21 signaling pathway leading to G1 arrest by this compound.
The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is particularly sensitive to nutrient availability, including amino acids and nucleotides. Purine depletion can lead to the inhibition of mTORC1 signaling.

The precise mechanism by which this compound inhibits mTORC1 is under investigation, but it is likely linked to the cellular stress induced by the lack of purines. Inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream effectors, the 4E-binding proteins (4E-BPs), and the inhibition of S6 kinase 1 (S6K1) phosphorylation. Activated 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F translation initiation complex. This leads to a global reduction in protein synthesis, including the translation of proteins essential for cell cycle progression, such as cyclins and CDKs, thus contributing to the G1 arrest.

Pelitrexol_mTOR_Pathway This compound This compound GARFT GARFT This compound->GARFT inhibits Purine_Depletion Purine Nucleotide Depletion GARFT->Purine_Depletion leads to mTORC1 mTORC1 Purine_Depletion->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 inhibits fourEBP1 4E-BP1 mTORC1->fourEBP1 activates eIF4E eIF4E fourEBP1->eIF4E inhibits Protein_Synthesis Protein Synthesis (e.g., Cyclins) eIF4E->Protein_Synthesis promotes G1_Arrest G1 Arrest Protein_Synthesis->G1_Arrest contributes to

Caption: Proposed mTOR signaling pathway involved in this compound-induced G1 arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cell cycle progression.

Cell Culture
  • Cell Lines: A549 (G1 checkpoint-competent) and HeLa (G1 checkpoint-deficient) cells are recommended.

  • Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments investigating the effect of folate levels, use folate-free RPMI with a defined concentration of folic acid (e.g., 50 nM for low folate conditions).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Procedure:

    • Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Flow_Cytometry_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells Fix with 70% Ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash with PBS Fix_Cells->Wash_Cells Stain_Cells Stain with PI/RNase A Wash_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis

This technique is used to detect changes in the protein levels of key cell cycle regulators.

  • Procedure:

    • Treat cells with this compound as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, phospho-S6K1, phospho-4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a targeted anticancer agent that effectively induces a G1 cell cycle arrest in G1 checkpoint-competent cancer cells by inhibiting de novo purine synthesis. This guide has detailed the mechanism of action, the key signaling pathways involved, and provided comprehensive protocols for the further investigation of its effects. The selective cytotoxicity of this compound towards cells with a defective G1 checkpoint underscores its potential as a therapeutic agent. Further research to obtain more quantitative data on its cell cycle effects and to fully elucidate the intricate signaling networks it modulates will be invaluable for optimizing its clinical application and for the development of novel combination therapies.

References

Pelitrexol's Role in Nucleotide Depletion in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3][4][5] By inhibiting GARFT, this compound effectively depletes the intracellular pool of purine nucleotides, particularly guanine nucleotides, which are essential for a multitude of cellular processes including DNA replication, RNA transcription, and signal transduction. This depletion triggers a cascade of downstream events, most notably the suppression of the mTORC1 signaling pathway, leading to cell cycle arrest and the inhibition of tumor growth. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation. This compound, as a folate analog, competitively inhibits GARFT, leading to a bottleneck in the production of purines. This results in a significant reduction of the intracellular guanine nucleotide (GTP) pool.

The depletion of GTP has profound consequences for cancer cell signaling. One of the key downstream effects is the inactivation of the small GTPase Rheb, an obligate activator of the mTORC1 complex. With reduced GTP levels, Rheb is unable to activate mTORC1, leading to the dephosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and ribosomal protein S6 (S6RP). The inhibition of the mTORC1 pathway ultimately results in the suppression of protein synthesis and cell growth.

Furthermore, the disruption of nucleotide metabolism induces cell cycle arrest, primarily in the G1 phase. In cancer cells with a deficient G1 checkpoint, this compound can lead to S-phase arrest and subsequent cell death.

Signaling Pathway Diagram

Pelitrexol_Pathway This compound This compound (AG2037) GARFT GARFT Inhibition This compound->GARFT Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Blocks Guanine_Nucleotides ↓ Guanine Nucleotide Pool (GTP Depletion) Purine_Synthesis->Guanine_Nucleotides Rheb Rheb Inactivation Guanine_Nucleotides->Rheb Cell_Cycle G1 Phase Cell Cycle Arrest Guanine_Nucleotides->Cell_Cycle mTORC1 mTORC1 Inhibition Rheb->mTORC1 Downstream ↓ Phosphorylation of S6K1 and S6RP mTORC1->Downstream Cell_Growth Inhibition of Protein Synthesis & Cell Growth Downstream->Cell_Growth GARFT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - GARFT Enzyme - Substrates (GAR, 10-CHODDF) - this compound dilutions Mix Mix substrates and inhibitor in 96-well plate Reagents->Mix Preincubate Pre-incubate at 37°C Mix->Preincubate Initiate Add GARFT enzyme to initiate reaction Preincubate->Initiate Measure Measure Absorbance at 295 nm (kinetic read) Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate Plot Plot rates vs. [Inhibitor] Calculate->Plot Determine_Ki Determine Ki value Plot->Determine_Ki Nucleotide_Measurement Start Cell Culture with This compound Treatment Harvest Harvest and Quench Cells Start->Harvest Extract Metabolite Extraction (Cold Methanol/Water) Harvest->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC-MS Analysis Supernatant->Analysis Quantify Quantify Nucleotide Levels (e.g., GTP) Analysis->Quantify

References

Early-Stage Research on Pelitrexol's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelitrexol (also known as AG-2037) is an investigational small molecule inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By targeting this fundamental cellular process, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. Early-stage research has also revealed a secondary mechanism of action involving the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of this compound.

In Vitro Activity of this compound
Parameter Value/Observation
Target Glycinamide Ribonucleotide Formyltransferase (GARFT)
Cell Line (A549) Profound inhibition of mTORC1 activity at 150 nM (24 h)
Cell Line (NCI-H460) Dose-dependent inhibition of p-S6RP, p-S6K1, and p-Chk1 phosphorylation (0-1000 nM, 16 h)
Cell Line (NCI-H460) 63% of cells arrested in the G1 phase of the cell cycle at 100 nM (48 h)[1]
In Vivo Efficacy of this compound in NSCLC Xenograft Model
Parameter Value/Observation
Animal Model Mice bearing non-small-cell lung cancer (NSCLC) xenografts
Dosage and Administration 10 mg/kg and 20 mg/kg, intraperitoneal injection, every 4 days for 3 weeks
Tumor Growth Inhibition 64% at 10 mg/kg and 69% at 20 mg/kg[1]
Mechanism of Action Inhibition of GARFT-dependent purine biosynthesis and mTORC1 function at 20 mg/kg[1]
Phase I Clinical Trial Data for this compound (AG-2037)
Parameter Value/Observation
Recommended Phase II Dose (RP2D) 540 mg/m²/week for 3 consecutive weeks, every 4 weeks[2]
Terminal Half-life 85 hours[2]
Pharmacokinetics Plasma concentrations decline in a triexponential manner; linear pharmacokinetics over the studied dose range
Relationship to Creatinine Clearance Inversely proportional

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is a representative method for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture human cancer cell lines (e.g., A549 or NCI-H460) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16-24 hours). Include a vehicle-only control.

2. Cell Lysis and Protein Quantification:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and S6 ribosomal protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol outlines a general procedure for establishing and utilizing an NSCLC xenograft model to evaluate the in vivo efficacy of this compound.

1. Cell Culture:

  • Culture a human NSCLC cell line (e.g., NCI-H460) in the recommended medium.

  • Harvest cells during the exponential growth phase.

2. Animal Implantation:

  • Use immunodeficient mice (e.g., nude or SCID).

  • Subcutaneously inject a suspension of NSCLC cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice for tumor formation.

  • Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

  • Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 10 mg/kg and 20 mg/kg) according to a specified schedule (e.g., every 4 days for 3 weeks).

  • Administer a vehicle control to the control group.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate tumor growth inhibition for each treatment group compared to the control group.

  • Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Pelitrexol_Mechanism_of_Action cluster_purine De Novo Purine Biosynthesis cluster_mTOR mTORC1 Signaling PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides FGAR->Purines Multiple Steps Rheb_GTP Rheb-GTP Purines->Rheb_GTP Required for Rheb-GTP Loading mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Rheb_GTP->mTORC1 Guanine Nucleotide Depletion S6RP S6RP S6K1->S6RP This compound This compound GARFT GARFT This compound->GARFT Inhibits

Caption: Mechanism of action of this compound.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-S6K1) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

In_Vivo_Xenograft_Workflow A NSCLC Cell Culture B Subcutaneous Implantation into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E This compound Administration D->E F Continued Monitoring of Tumor Volume & Body Weight E->F G Tumor Excision & Analysis F->G H Evaluation of Tumor Growth Inhibition G->H

Caption: Workflow for in vivo NSCLC xenograft studies.

References

Pelitrexol: A Technical Deep Dive into Cellular Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting this pathway, this compound effectively reduces the intracellular pool of guanine nucleotides, leading to the suppression of the mTORC1 signaling cascade, a key regulator of cell growth and proliferation.[1] This mechanism of action has positioned this compound as a compound of interest in oncology research, particularly for solid tumors. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and metabolism, summarizing available data, outlining key experimental protocols, and visualizing the involved pathways. While extensive quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for future research based on established methodologies for analogous antifolate drugs.

Cellular Uptake of this compound

The entry of this compound into target cells is a critical determinant of its therapeutic efficacy. While direct experimental data on the specific transporters for this compound are not extensively available, its structural similarity to other antifolates, such as pemetrexed, strongly suggests the involvement of folate transport systems.

Postulated Transport Mechanisms

The primary transporters implicated in the uptake of similar antifolate compounds are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).

  • Reduced Folate Carrier (RFC): The RFC, encoded by the SLC19A1 gene, is a major transporter of reduced folates and antifolates like methotrexate and pemetrexed. It functions as an anion exchanger and is ubiquitously expressed in mammalian tissues.

  • Proton-Coupled Folate Transporter (PCFT): The PCFT, encoded by the SLC46A1 gene, is a high-affinity transporter for folic acid and various antifolates. Its activity is optimal at a lower pH, which is characteristic of the microenvironment of some solid tumors. For pemetrexed, PCFT has been shown to be a significant route of entry, with an influx K_m_ value of 0.2 to 0.8 µM at pH 5.5.[1] Given this compound's development for solid tumors, the role of PCFT in its uptake warrants significant investigation.

The thiophene moiety in this compound's structure may also influence its membrane transport characteristics, potentially enhancing cellular uptake.

Quantitative Data on Cellular Uptake

Specific quantitative data for this compound's cellular uptake, such as transport kinetics (K_m_ and V_max_) for specific transporters, are not currently available in the public domain. The following table summarizes hypothetical data points that would be crucial for a comprehensive understanding of this compound's uptake.

ParameterHypothetical ValueSignificance
RFC-mediated Uptake
K_m_ (µM)-Affinity of this compound for the Reduced Folate Carrier.
V_max_ (pmol/mg protein/min)-Maximum rate of this compound transport via RFC.
PCFT-mediated Uptake (pH 5.5)
K_m_ (µM)-Affinity of this compound for the Proton-Coupled Folate Transporter.
V_max_ (pmol/mg protein/min)-Maximum rate of this compound transport via PCFT.
Passive Diffusion
Permeability Coefficient (cm/s)-Rate of non-carrier-mediated entry into the cell.

Metabolism of this compound

The metabolic fate of this compound is a key factor in determining its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. As with its cellular uptake, detailed metabolic pathways and quantitative data for this compound are not extensively documented in publicly available literature. Preclinical studies for drugs of this class typically involve a thorough investigation of their metabolic stability and the identification of major metabolites.

Postulated Metabolic Pathways

Based on the chemical structure of this compound, potential metabolic transformations could include:

  • Oxidation: The thiophene ring and other parts of the molecule may be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.

  • Conjugation: The carboxylic acid groups of the glutamic acid moiety could undergo glucuronidation or sulfation, facilitating excretion.

  • Hydrolysis: Ester or amide bonds within the molecule could be subject to hydrolysis by esterases or amidases.

Quantitative Data on Metabolism

Quantitative data on the metabolism of this compound are essential for a complete pharmacological profile. The following table outlines the key parameters that are typically determined in preclinical studies.

ParameterHypothetical ValueSignificance
Metabolic Stability (Human Liver Microsomes)
Half-life (t_1/2_) (min)-The time taken for 50% of this compound to be metabolized.
Intrinsic Clearance (CL_int_) (µL/min/mg protein)-The inherent metabolic capacity of the liver for this compound.
Metabolite Identification
Major Metabolites-Identification of metabolites and their relative abundance.
Metabolizing Enzymes-Identification of the primary CYP isoforms or other enzymes responsible for metabolism.

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to investigate the cellular uptake and metabolism of this compound.

Cellular Uptake Assays

Objective: To determine the mechanisms and kinetics of this compound transport into cancer cells.

Materials:

  • Cancer cell lines (e.g., NSCLC cell lines like NCI-H460 or A549)

  • Radiolabeled this compound (e.g., [³H]-Pelitrexol) or a sensitive LC-MS/MS method for unlabeled drug

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Inhibitors of known transporters (e.g., methotrexate for RFC, folic acid for PCFT)

  • Cell lysis buffer

  • Scintillation counter or LC-MS/MS instrumentation

Protocol:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash cells with transport buffer and pre-incubate at 37°C.

  • Uptake Initiation: Add transport buffer containing a known concentration of this compound (radiolabeled or unlabeled) to initiate uptake. For inhibition studies, pre-incubate with the inhibitor before adding this compound.

  • Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.

  • Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

    • For unlabeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.

  • Data Analysis: Normalize the uptake to the protein concentration of the cell lysate. Determine kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

In Vitro Metabolism Assays

Objective: To assess the metabolic stability of this compound and identify its major metabolites and metabolizing enzymes.

Materials:

  • Human liver microsomes (HLM) or S9 fraction

  • Hepatocytes (primary human or animal)

  • NADPH regenerating system (for CYP-mediated metabolism)

  • This compound

  • LC-MS/MS instrumentation

Protocol for Metabolic Stability in HLM:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, NADPH regenerating system, and buffer.

  • Pre-incubation: Pre-warm the incubation mixture at 37°C.

  • Reaction Initiation: Add this compound to the incubation mixture to start the reaction.

  • Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life (t_1/2_) and calculate the intrinsic clearance (CL_int_).

Protocol for Metabolite Identification:

  • Incubation: Incubate this compound with HLM or hepatocytes for a longer duration (e.g., 60 minutes).

  • Sample Preparation: Process the samples as described above.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound's cellular uptake and metabolism.

Pelitrexol_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pelitrexol_ext This compound RFC RFC (SLC19A1) Pelitrexol_ext->RFC Uptake PCFT PCFT (SLC46A1) (Low pH) Pelitrexol_ext->PCFT Uptake Pelitrexol_int This compound RFC->Pelitrexol_int PCFT->Pelitrexol_int GARFT GARFT Pelitrexol_int->GARFT Inhibition Purine_synthesis De Novo Purine Synthesis GARFT->Purine_synthesis Catalyzes mTORC1 mTORC1 Signaling Purine_synthesis->mTORC1 Activates

Caption: Postulated cellular uptake and mechanism of action of this compound.

Pelitrexol_Metabolism_Workflow cluster_invitro In Vitro Metabolism Study This compound This compound Incubation Incubation at 37°C This compound->Incubation HLM Human Liver Microsomes + NADPH HLM->Incubation Hepatocytes Primary Human Hepatocytes Hepatocytes->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Data Metabolic Stability (t½, CLint) Metabolite Identification Analysis->Data

Caption: Experimental workflow for in vitro metabolism studies of this compound.

Conclusion and Future Directions

This compound's mechanism of action as a GARFT inhibitor presents a compelling strategy for cancer therapy. However, a comprehensive understanding of its cellular uptake and metabolism is crucial for its optimal clinical development. The current body of publicly available literature suggests that this compound likely enters cells via folate transporters, similar to other antifolates. Its metabolism is presumed to occur primarily in the liver.

Future research should focus on generating definitive, quantitative data to confirm these hypotheses. Key areas for investigation include:

  • Transporter Identification and Kinetics: Conducting cellular uptake studies in cell lines overexpressing RFC and PCFT to determine the specific transporters involved and their kinetic parameters.

  • Metabolic Profiling: Performing comprehensive in vitro and in vivo metabolism studies to identify the major metabolites of this compound and the enzymes responsible for their formation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating the cellular uptake and metabolism data into PK/PD models to predict the clinical pharmacokinetics of this compound and to optimize dosing regimens.

By addressing these knowledge gaps, the scientific community can build a more complete profile of this compound, paving the way for its effective and safe application in the treatment of cancer.

References

Methodological & Application

Application Notes and Protocols for Pelitrexol Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pelitrexol (also known as AG2034), a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and mTORC1, in mouse xenograft models. The following protocols and data have been compiled to serve as a detailed resource for designing and executing preclinical in vivo efficacy studies.

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism of action. Primarily, it inhibits GARFT, a key enzyme in the de novo purine synthesis pathway, thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.[1] Additionally, this compound inhibits the mTORC1 signaling pathway by reducing the levels of GTP-bound Rheb, an essential activator of mTORC1.[1] This disruption of the mTORC1 pathway further contributes to the suppression of tumor growth.

Data Presentation: this compound Dosing and Efficacy

The following table summarizes quantitative data from a study investigating the efficacy of this compound in a non-small-cell lung cancer (NSCLC) mouse xenograft model.

Parameter Group 1 Group 2
Dosage 10 mg/kg20 mg/kg
Administration Route Intraperitoneal (i.p.) InjectionIntraperitoneal (i.p.) Injection
Treatment Schedule Every 4 days for 3 weeksEvery 4 days for 3 weeks
Tumor Growth Inhibition 64%69%
Reference [1][1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound (AG2034) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a clear stock solution (e.g., 20.8 mg/mL).

  • Prepare the Working Solution (example for a 2.08 mg/mL final concentration):

    • In a sterile tube, combine the following in sequential order, ensuring thorough mixing after each addition:

      • 100 µL of the this compound DMSO stock solution (20.8 mg/mL)

      • 400 µL of PEG300

      • 50 µL of Tween-80

      • 450 µL of sterile Saline

    • Vortex the final mixture thoroughly to ensure a homogenous solution.

  • Administration:

    • It is recommended to prepare the working solution fresh on the day of administration.

    • The final volume to be injected will depend on the weight of the mouse and the desired dosage.

Establishment of a Subcutaneous Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor model using a human NSCLC cell line.

Materials:

  • Human NSCLC cell line (e.g., NCI-H460)

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended)

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Cell Culture:

    • Culture the chosen NSCLC cell line according to standard protocols.

    • Harvest cells during the exponential growth phase.

  • Cell Preparation for Injection:

    • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice. The final cell concentration should be adjusted to deliver the desired number of cells in the injection volume (e.g., 5 x 10^6 cells in 100 µL).

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate method.

    • Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject the cell suspension into the flank of the mouse.

    • Monitor the mice regularly for tumor formation.

Intraperitoneal (i.p.) Administration of this compound

This protocol details the procedure for intraperitoneal injection in mice.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Protocol:

  • Preparation:

    • Calculate the required volume of the this compound working solution based on the mouse's body weight and the target dosage.

    • Draw the calculated volume into a sterile syringe.

  • Injection Procedure:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards to help displace the abdominal organs.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Gently insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Tumor Volume Measurement and Efficacy Assessment

This protocol describes the standard method for monitoring tumor growth.

Materials:

  • Digital calipers

  • Scale for measuring mouse body weight

Protocol:

  • Tumor Measurement:

    • Once tumors become palpable, begin measurements at regular intervals (e.g., twice a week).

    • Using digital calipers, measure the length (longest diameter) and width (diameter perpendicular to the length) of the tumor.

  • Tumor Volume Calculation:

    • Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .

  • Data Recording:

    • Record the tumor volume and the body weight of each mouse at each measurement time point.

    • Tumor growth inhibition can be calculated at the end of the study by comparing the average tumor volume of the treated groups to the control group.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Study cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis cell_culture NSCLC Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (i.p.) randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement Repeated every 4 days endpoint Study Endpoint measurement->endpoint Continue for 3 weeks analysis Data Analysis & Tumor Growth Inhibition endpoint->analysis

References

Application Notes and Protocols for Assessing Pelitrexol-Induced Cytotoxicity Using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MTT and XTT colorimetric assays to evaluate the effects of Pelitrexol on the viability and proliferation of cancer cells. Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and underlying signaling pathways are included to facilitate accurate and reproducible results.

Introduction to this compound

This compound (AG-2037) is an antifolate agent that primarily functions as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking GARFT, this compound disrupts the synthesis of purines, which are essential building blocks for DNA and RNA. This inhibition ultimately leads to the suppression of cell growth and proliferation.[1] Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, further contributing to its anti-tumor activity.[1]

Principles of MTT and XTT Cell Viability Assays

Cell viability assays are essential tools for assessing the cytotoxic or cytostatic effects of therapeutic compounds. Both MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which serves as an indicator of cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before measuring the absorbance.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt by metabolically active cells. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol, reduces handling errors, and makes it more suitable for high-throughput screening. The reduction of XTT is often enhanced by an intermediate electron coupling reagent.

Application Notes for this compound Treatment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, representing the concentration of the drug that reduces cell viability by 50%.

Experimental Design:

  • Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as A549 or H460 are relevant choices, given that this compound's precursor, Pemetrexed, is used in NSCLC treatment.

  • Controls:

    • Untreated Control: Cells cultured in medium without this compound, representing 100% viability.

    • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

    • Blank Control: Wells containing only culture medium (and the assay reagent) to measure background absorbance.

  • Drug Concentration: A serial dilution of this compound should be prepared to treat cells over a wide range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.

  • Incubation Time: The duration of this compound treatment will depend on the cell line's doubling time and the drug's mechanism. A typical incubation period is 24 to 72 hours.

Data Presentation

Quantitative data from the viability assays should be summarized to determine the IC50 value. The results can be presented as the percentage of cell viability relative to the vehicle control.

Table 1: Example of Cell Viability Data for this compound Treatment

This compound Concentration (nM)Mean Absorbance (OD)Corrected Absorbance (OD)% Cell Viability
0 (Vehicle Control)1.2501.200100.0%
11.1301.08090.0%
100.9500.90075.0%
500.6500.60050.0%
1000.4700.42035.0%
5000.2900.24020.0%
10000.2300.18015.0%
Blank (Medium Only)0.050--

Note: Corrected Absorbance = Mean Absorbance - Blank Absorbance. % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: XTT Assay for Cell Viability

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • XTT reagent

  • Electron coupling reagent (e.g., PMS)

  • Microplate reader (absorbance at 450-490 nm)

Procedure:

  • Cell Seeding: Follow the same procedure as in the MTT assay (Step 1).

  • This compound Treatment: Follow the same procedure as in the MTT assay (Step 2).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's instructions (e.g., a 50:1 ratio).

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. The incubation time may need to be optimized based on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450 nm and 500 nm. A reference wavelength (e.g., 660 nm) can be used to correct for background absorbance.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_incubate Phase 2: Incubation & Reaction cluster_measure Phase 3: Measurement seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (Cell Attachment) seed->incubate1 treat Treat Cells with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for Treatment Period (e.g., 24-72h) treat->incubate2 add_reagent Add Viability Reagent (MTT or XTT) incubate2->add_reagent incubate3 Incubate for Formazan Formation (2-4h) add_reagent->incubate3 solubilize Solubilize Formazan (MTT Assay Only) incubate3->solubilize read Read Absorbance on Microplate Reader incubate3->read XTT Assay Skips Solubilization Step solubilize->read analyze Data Analysis (% Viability, IC50) read->analyze G cluster_pathway De Novo Purine Synthesis Pathway PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps Purines Purines (ATP, GTP) GAR->Purines Multiple Steps GARFT GARFT (Enzyme) GAR->GARFT DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation This compound This compound This compound->GARFT Inhibition GARFT->Purines

References

Measuring GARFT Inhibition with a Pelitrexol Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide formyltransferase (GARFT) is a critical enzyme in the de novo purine biosynthesis pathway, which is essential for the synthesis of purine nucleotides required for DNA and RNA replication.[1] This pathway is often upregulated in rapidly proliferating cancer cells to meet their high demand for nucleotides, making GARFT a compelling target for anticancer drug development. Pelitrexol (also known as AG2034) is a potent, specific inhibitor of GARFT that has demonstrated significant antitumor activity by depleting purine pools, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

These application notes provide detailed protocols for measuring the inhibition of GARFT by this compound using both a direct enzymatic assay and a cell-based cytotoxicity assay. The provided methodologies and data will enable researchers to effectively evaluate the potency and cellular effects of this compound and other potential GARFT inhibitors.

Data Presentation

The inhibitory activity of this compound and other relevant GARFT inhibitors is summarized in the tables below. Table 1 presents the biochemical inhibition constants (Ki) against purified GARFT, while Table 2 provides the half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: Biochemical Inhibition of GARFT by this compound and Comparators

CompoundTarget EnzymeInhibition Constant (Ki)
This compound (AG2034)Human GARFT28 nM[4]
LometrexolGARFT~58.5 nM (derived from 9-fold less potency than LY309887)[5]
LY309887GARFT6.5 nM

Table 2: Cytotoxicity of this compound and Comparators in Cancer Cell Lines

CompoundCell LineCell TypeIC50 Value
This compound (AG2034)L1210Murine Leukemia4 nM
This compound (AG2034)CCRF-CEMHuman T-cell Leukemia2.9 nM
LometrexolCCRF-CEMHuman T-cell Leukemia2.9 nM
LY309887CCRF-CEMHuman T-cell Leukemia9.9 nM

Signaling Pathway

The de novo purine biosynthesis pathway is a multi-step process that leads to the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFT catalyzes the third step in this pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This compound acts as a competitive inhibitor of GARFT, blocking this crucial step and thereby depleting the downstream purine nucleotide pools.

DeNovoPurineBiosynthesis PRPP Ribose-5-Phosphate -> PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA GAR Glycinamide Ribonucleotide (GAR) PRA->GAR GARFT GARFT GAR->GARFT FGAR Formylglycinamide Ribonucleotide (FGAR) FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP GARFT->FGAR This compound This compound This compound->GARFT Inhibition

De Novo Purine Biosynthesis Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for GARFT Inhibition

This protocol describes a direct enzymatic assay to determine the inhibitory potential of compounds against purified human GARFT. The assay measures the rate of product formation by monitoring the change in absorbance at 295 nm.

Materials:

  • Purified recombinant human His-tagged GARFT

  • α,β-Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (10-CHODDF)

  • This compound (or other test inhibitors)

  • Assay Buffer: 0.1 M HEPES, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

    • Prepare stock solutions of GAR and 10-CHODDF in Assay Buffer.

  • Assay Setup:

    • In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:

      • 30 µM α,β-GAR

      • 5.4 µM 10-CHODDF

      • Varying concentrations of this compound (or control with DMSO vehicle)

      • Assay Buffer to a final volume of 150 µL

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • To each well, add 150 µL of 20 nM purified GARFT in Assay Buffer to initiate the reaction.

    • Immediately shake the plate for 5 seconds.

  • Data Acquisition:

    • Monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Record data points at regular intervals (e.g., every 30 seconds) for a duration sufficient to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

    • Plot the initial rates against the inhibitor concentrations.

    • Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

GARFT_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound dilutions mix_reagents Mix GAR, 10-CHODDF, and this compound in 96-well plate prep_inhibitor->mix_reagents prep_substrates Prepare GAR and 10-CHODDF stocks prep_substrates->mix_reagents prep_enzyme Prepare GARFT solution add_enzyme Add GARFT to initiate reaction prep_enzyme->add_enzyme pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->add_enzyme read_absorbance Monitor absorbance at 295 nm add_enzyme->read_absorbance calc_rates Calculate initial reaction rates read_absorbance->calc_rates plot_data Plot rates vs. inhibitor concentration calc_rates->plot_data det_ki Determine Ki value plot_data->det_ki

Workflow for the Spectrophotometric GARFT Inhibition Assay.
Protocol 2: Cell-Based Cytotoxicity Assay using MTT

This protocol measures the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, NCI-H460, CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for adherent cells) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay 3. MTT Assay cluster_analysis 4. Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach add_this compound Add this compound to cells incubate_attach->add_this compound prep_this compound Prepare this compound dilutions prep_this compound->add_this compound incubate_drug Incubate for 72 hours add_this compound->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_data Plot dose-response curve calc_viability->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Workflow for the Cell-Based Cytotoxicity (MTT) Assay.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the inhibition of GARFT by this compound. The direct enzyme assay allows for the precise determination of biochemical potency, while the cell-based cytotoxicity assay provides crucial information on the compound's efficacy in a cellular context. By utilizing these methods, scientists can further explore the therapeutic potential of GARFT inhibitors in oncology and other relevant fields.

References

In Vivo Efficacy of Pelitrexol in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelitrexol (also known as AG2037) is an investigational antifolate agent that targets key enzymes in the purine biosynthesis pathway. It is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme for de novo purine synthesis.[1] This inhibition leads to the depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. Furthermore, recent studies have revealed a dual mechanism of action for this compound, demonstrating its ability to also inhibit the mTORC1 signaling pathway. This is achieved by reducing the levels of GTP-bound Rheb, an obligate activator of mTORC1, as a consequence of decreased intracellular guanine nucleotides.[1] This multifaceted approach, targeting both nucleotide synthesis and a key cell growth signaling pathway, makes this compound a promising candidate for cancer therapy.

These application notes provide a comprehensive overview of the in vivo efficacy of this compound in animal models, with a focus on non-small cell lung cancer (NSCLC). Detailed protocols for conducting such studies are provided to aid researchers in the preclinical evaluation of this compound.

Quantitative Data Summary

The in vivo antitumor activity of this compound has been demonstrated in a xenograft model of non-small cell lung cancer. The following table summarizes the key quantitative data from this study:

Animal ModelTumor TypeTreatment RegimenTumor Growth Inhibition (TGI)Reference
MiceNon-Small Cell Lung Cancer (NSCLC) Xenograft10 mg/kg this compound, intraperitoneal injection, every 4 days for 3 weeks64%[1]
MiceNon-Small Cell Lung Cancer (NSCLC) Xenograft20 mg/kg this compound, intraperitoneal injection, every 4 days for 3 weeks69%[1]

Signaling Pathway

This compound exerts its anticancer effects through a dual mechanism of action, inhibiting both purine synthesis and the mTORC1 signaling pathway. The following diagram illustrates this interconnected pathway.

Pelitrexol_Mechanism_of_Action cluster_0 Purine Biosynthesis Pathway cluster_1 mTORC1 Signaling Pathway GARFT GARFT Purines Purine Nucleotides (Guanine, Adenine) GARFT->Purines Catalyzes DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Rheb_GTP Rheb-GTP (Active) Purines->Rheb_GTP Reduces GTP for Rheb Activation Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP GTP Loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Downstream Protein Synthesis, Cell Growth mTORC1->Downstream This compound This compound This compound->GARFT Inhibits This compound->Purines Depletes Guanine Nucleotides This compound->mTORC1 Inhibits

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol details the methodology for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model of NSCLC in mice.[1]

1. Cell Culture:

  • Culture NCI-H460 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the exponential growth phase for tumor implantation.

2. Animal Model:

  • Use female athymic nude mice, 6-8 weeks old.
  • Allow mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Resuspend harvested NCI-H460 cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
  • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  • When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Treatment Administration:

  • Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).
  • Administer this compound intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg every 4 days for a total of 3 weeks.
  • Administer the vehicle to the control group following the same schedule.

6. Efficacy Assessment:

  • Continue to measure tumor volume and body weight of the mice 2-3 times per week throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

7. Toxicity Assessment:

  • Monitor the general health of the animals daily.
  • Record body weight at each tumor measurement. Significant body weight loss (>15-20%) can be an indicator of toxicity.
  • At the end of the study, major organs can be collected for histopathological analysis to assess for any treatment-related toxicities.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Culture NCI-H460 Cells"]; implantation [label="Subcutaneous Implantation\nof Cells into Mice"]; monitoring [label="Monitor Tumor Growth"]; randomization [label="Randomize Mice into\nTreatment Groups"]; treatment [label="Administer this compound\nor Vehicle"]; data_collection [label="Measure Tumor Volume\nand Body Weight"]; endpoint [label="Endpoint Analysis:\nTumor Excision, TGI Calculation,\nToxicity Assessment"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> implantation; implantation -> monitoring; monitoring -> randomization; randomization -> treatment; treatment -> data_collection; data_collection -> treatment [label="Repeat for 3 weeks"]; data_collection -> endpoint; endpoint -> end; }

Figure 2: Experimental workflow for the NSCLC xenograft study.
Protocol 2: Assessment of mTORC1 Pathway Inhibition in Tumor Tissues

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the mTORC1 pathway in tumor tissues collected from the in vivo efficacy study.

1. Sample Preparation:

  • Excise tumors from treated and control mice at the end of the study.
  • Snap-freeze the tumor tissues in liquid nitrogen and store at -80°C until analysis.
  • Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

2. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets, such as p-S6K1 (Thr389), S6K1, p-S6 (Ser240/244), and S6. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of phosphorylation.
  • Compare the levels of phosphorylated proteins in the this compound-treated groups to the control group to assess the extent of mTORC1 pathway inhibition.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_excision [label="Tumor Excision and\nSnap-Freezing"]; lysis [label="Tissue Homogenization\nand Protein Extraction"]; quantification [label="Protein Quantification"]; sds_page [label="SDS-PAGE"]; transfer [label="Protein Transfer to Membrane"]; blocking [label="Blocking"]; primary_ab [label="Primary Antibody Incubation\n(p-S6K1, S6K1, etc.)"]; secondary_ab [label="Secondary Antibody Incubation"]; detection [label="Chemiluminescent Detection"]; analysis [label="Densitometry and Analysis"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> tumor_excision; tumor_excision -> lysis; lysis -> quantification; quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; }

Figure 3: Western blot workflow for mTORC1 pathway analysis.

Conclusion

The available in vivo data demonstrate that this compound is a potent antitumor agent in a non-small cell lung cancer xenograft model, with a clear mechanism of action involving the dual inhibition of GARFT and the mTORC1 pathway. The provided protocols offer a framework for researchers to further investigate the in vivo efficacy and mechanism of action of this compound in various preclinical cancer models. Further studies are warranted to explore the efficacy of this compound in other tumor types and in combination with other anticancer agents.

References

Application Notes and Protocols for In Vitro Combination Studies of Pelitrexol with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published in vitro studies detailing the combination of Pelitrexol (AG2037) with other anticancer agents are limited. The following application notes and protocols are primarily based on studies conducted with Pemetrexed, a clinically approved antifolate with a similar mechanism of action, targeting purine and pyrimidine synthesis. These notes are intended to provide a foundational framework for researchers to design and conduct their own in vitro combination studies with this compound.

Introduction

This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By depleting the purine pool, this compound effectively halts DNA replication and cell proliferation, making it a promising candidate for cancer therapy. Combining this compound with other anticancer agents that have different mechanisms of action could lead to synergistic or additive effects, potentially overcoming drug resistance and improving therapeutic outcomes.

This document provides detailed protocols and data presentation guidelines for investigating the in vitro efficacy of this compound in combination with other standard chemotherapeutic agents like cisplatin and paclitaxel.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of public data on this compound combinations, the following tables summarize findings from in vitro studies of Pemetrexed with cisplatin and paclitaxel. These results demonstrate the schedule-dependent nature of the drug interactions and provide a basis for designing similar experiments with this compound.

Table 1: In Vitro Interaction of Pemetrexed and Cisplatin in Various Human Cancer Cell Lines

Cell LineCancer TypeSimultaneous Exposure (24h)Pemetrexed (24h) -> Cisplatin (24h)Cisplatin (24h) -> Pemetrexed (24h)Reference
A549Lung CancerAntagonisticAdditive/SynergisticAntagonistic[1]
MCF7Breast CancerAntagonisticSynergisticAntagonistic[1]
PA1Ovarian CancerAntagonisticAdditive/SynergisticAntagonistic[1]
WiDrColon CancerAdditiveAdditiveAdditive[1]

Table 2: In Vitro Interaction of Pemetrexed and Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeSimultaneous Exposure (24h)Pemetrexed (24h) -> Paclitaxel (24h)Paclitaxel (24h) -> Pemetrexed (24h)Reference
A549Lung CancerAntagonisticSynergisticAdditive[2]
MCF7Breast CancerAdditive/AntagonisticSynergisticAdditive
PA1Ovarian CancerAntagonisticAdditiveAdditive
WiDrColon CancerAdditiveAdditiveAdditive

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound in combination with another anticancer agent.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (AG2037)

  • Second anticancer agent (e.g., cisplatin, paclitaxel)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the second agent.

  • Treat the cells with single agents or combinations at various concentrations and schedules (simultaneous, sequential).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine the IC50 values for each agent and combination.

  • Analyze the drug interaction (synergism, additivity, or antagonism) using the isobologram method or the Combination Index (CI) method.

Cell Cycle Analysis

This protocol is used to determine the effects of this compound combinations on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound and the second agent

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, the second agent, or the combination for the desired time (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is used to investigate the molecular mechanisms underlying the observed synergistic or antagonistic effects by examining changes in protein expression in relevant signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins (e.g., proteins in the KRAS/RAF/MEK/ERK and AKT/mTOR pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by the combination of this compound with other anticancer agents, based on findings with Pemetrexed.

G cluster_0 This compound (GARFT Inhibition) This compound This compound GARFT GARFT This compound->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Catalyzes DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Required for G cluster_1 Potential Synergy with Cisplatin This compound This compound Apoptosis Apoptosis This compound->Apoptosis Potentiates Cell_Survival Cell Survival & Proliferation This compound->Cell_Survival Inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage KRAS_RAF_MEK_ERK KRAS/RAF/MEK/ERK Pathway Cisplatin->KRAS_RAF_MEK_ERK Inhibits AKT_mTOR AKT/mTOR Pathway Cisplatin->AKT_mTOR Inhibits DNA_Damage->Apoptosis Induces KRAS_RAF_MEK_ERK->Cell_Survival Promotes AKT_mTOR->Cell_Survival Promotes G cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound +/- Second Agent Start->Treat Incubate_72h Incubate for 72h Treat->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 & Analyze Interaction Read_Absorbance->Analyze G cluster_workflow_cc Cell Cycle Analysis Workflow Start_CC Seed Cells in 6-well Plate Treat_CC Treat with Drugs Start_CC->Treat_CC Harvest Harvest & Wash Cells Treat_CC->Harvest Fix Fix with Cold Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze_CC Analyze by Flow Cytometry Stain->Analyze_CC

References

Application Notes and Protocols: Quantifying Apoptosis in Pemetrexed-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed, marketed under the brand name Alimta, is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and mesothelioma.[1][2][3] Its primary mechanism of action involves the inhibition of key enzymes in folate metabolism, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[4][5] This disruption of purine and pyrimidine synthesis leads to cell cycle arrest and induction of apoptosis, a critical endpoint for evaluating the efficacy of anticancer therapies.

These application notes provide a comprehensive guide to quantifying apoptosis in cancer cells following treatment with Pemetrexed. Detailed protocols for three standard assays—Annexin V/PI staining, Caspase 3/7 activity, and TUNEL—are provided, along with representative data and visualizations of the underlying cellular pathways and experimental workflows.

Pemetrexed's Mechanism of Action and Apoptosis Induction

Pemetrexed is actively transported into cells where it is converted into polyglutamate forms, which are potent inhibitors of TS, DHFR, and GARFT. The inhibition of these enzymes depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to DNA damage and cell cycle arrest. The subsequent induction of apoptosis by Pemetrexed is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Pemetrexed-induced DNA damage can activate the Ataxia Telangiectasia Mutated (ATM)/p53 signaling pathway, leading to the upregulation of pro-apoptotic proteins. The intrinsic pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), facilitated by the BCL-2 family of proteins. Pemetrexed has been shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members such as Mcl-1 and XIAP, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7. The extrinsic pathway can also be activated, as evidenced by the upregulation of death receptors and subsequent activation of caspase-8.

Pemetrexed-Induced Apoptosis Signaling Pathway Pemetrexed-Induced Apoptosis Signaling Pathway Pemetrexed Pemetrexed Folate_Metabolism Inhibition of Folate Metabolism (TS, DHFR, GARFT) Pemetrexed->Folate_Metabolism DNA_Damage DNA Damage & Nucleotide Pool Depletion Folate_Metabolism->DNA_Damage ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 Bax_Up Bax Upregulation ATM_p53->Bax_Up Mcl1_Down Mcl-1/XIAP Downregulation ATM_p53->Mcl1_Down Death_Receptors Death Receptor Upregulation ATM_p53->Death_Receptors Mitochondria Mitochondria Bax_Up->Mitochondria Mcl1_Down->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Pemetrexed-Induced Apoptosis Signaling Pathway

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating apoptosis in cancer cell lines treated with Pemetrexed.

Table 1: Apoptosis Induction by Pemetrexed in A549 Cells

Treatment DurationParameterControlPemetrexed (IC50 dose)Reference
24 hoursLate Apoptotic Cells (%)< 5%14.4%
48 hoursLate Apoptotic Cells (%)< 5%14.4%
24 hoursCaspase 3/7 Activity (Fold Change)13.28
48 hoursCaspase 3/7 Activity (Fold Change)16.93

Table 2: Apoptosis in Various Cell Lines Treated with Pemetrexed

Cell LineTreatmentApoptotic Cells (%)Reference
MSTO-2112 µM Pemetrexed (24h)22.5%
A5492 µM Pemetrexed (24h)26.8%
PC9Pemetrexed (72h)22.1% (late apoptotic)
Eca-10910 µM Pemetrexed (36h)32.4%
EC970610 µM Pemetrexed (36h)43.5%

Experimental Protocols

Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin_V_PI_Workflow Annexin V/PI Staining Workflow Start Start: Pemetrexed-Treated and Control Cells Harvest Harvest Cells (Adherent and Suspension) Start->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend_Binding Resuspend in 1X Annexin V Binding Buffer Wash_PBS->Resuspend_Binding Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Binding->Add_AnnexinV_PI Incubate Incubate for 15 min at Room Temperature (Dark) Add_AnnexinV_PI->Incubate Add_Buffer Add 1X Annexin V Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry (within 1 hour) Add_Buffer->Analyze

Annexin V/PI Staining Workflow

Materials:

  • Pemetrexed-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 10X Annexin V Binding Buffer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, gently collect by centrifugation.

    • For adherent cells, detach using a gentle, non-enzymatic cell dissociation method.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Caspase 3/7 Activity Assay (Luminescent)

This protocol measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.

Caspase_Glo_Workflow Caspase-Glo 3/7 Assay Workflow Start Start: Pemetrexed-Treated and Control Cells in 96-well plate Equilibrate_Plate Equilibrate Plate to Room Temperature Start->Equilibrate_Plate Add_Reagent Add Equal Volume of Caspase-Glo® 3/7 Reagent to Wells Equilibrate_Plate->Add_Reagent Prepare_Reagent Prepare Caspase-Glo® 3/7 Reagent (Equilibrate to Room Temperature) Prepare_Reagent->Add_Reagent Mix_Plate Mix on Plate Shaker (e.g., 300-500 rpm for 30 sec) Add_Reagent->Mix_Plate Incubate Incubate at Room Temperature for 1-3 hours (Dark) Mix_Plate->Incubate Measure_Luminescence Measure Luminescence with a Plate Reader Incubate->Measure_Luminescence

Caspase-Glo 3/7 Assay Workflow

Materials:

  • Pemetrexed-treated and control cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer plate reader

Procedure:

  • Assay Setup: Plate cells in a white-walled 96-well plate and treat with Pemetrexed for the desired time. Include untreated control wells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of blank wells (medium + reagent) from all experimental readings.

  • Calculate the fold change in caspase activity by dividing the average luminescence of treated samples by the average luminescence of untreated control samples.

Protocol 3: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

TUNEL_Workflow TUNEL Assay Workflow Start Start: Pemetrexed-Treated and Control Cells on Slides Fixation Fix Cells (e.g., 4% Paraformaldehyde) Start->Fixation Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Equilibration Incubate with Equilibration Buffer Permeabilization->Equilibration Labeling Label DNA Breaks with TdT and Labeled dUTPs Equilibration->Labeling Stop_Reaction Stop Reaction with Stop/Wash Buffer Labeling->Stop_Reaction Detection Visualize with Fluorescence Microscopy or Flow Cytometry Stop_Reaction->Detection

TUNEL Assay Workflow

Materials:

  • Pemetrexed-treated and control cells cultured on slides or coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.1% Triton™ X-100 for 2-5 minutes on ice.

    • Wash with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's protocol.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Termination: Stop the reaction by washing the cells with the provided stop/wash buffer.

  • Visualization:

    • If desired, counterstain the nuclei with a DNA dye like DAPI.

    • Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.

Controls:

  • Positive Control: Treat a sample with DNase I to induce DNA breaks in all cells.

  • Negative Control: Perform the assay on a sample without the TdT enzyme to assess background fluorescence.

Conclusion

The protocols and data presented in these application notes provide a robust framework for quantifying apoptosis in Pemetrexed-treated cells. By employing these methods, researchers can gain valuable insights into the cytotoxic effects of Pemetrexed, elucidate mechanisms of drug resistance, and evaluate novel combination therapies. The selection of the appropriate apoptosis assay will depend on the specific research question, with Annexin V/PI staining being ideal for early apoptotic events, caspase assays for a direct measure of the execution phase, and the TUNEL assay for detecting the final stages of nuclear condensation.

References

Application Notes and Protocols for Metabolomic Analysis of Cancer Cells Treated with Pelitrexol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelitrexol (AG 2037) is a potent antifolate agent that primarily targets glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound disrupts the synthesis of purine nucleotides, which are essential for DNA and RNA replication, thereby impeding the proliferation of rapidly dividing cancer cells.[1] Furthermore, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[1] Understanding the detailed metabolic consequences of this compound treatment is critical for elucidating its complete mechanism of action, identifying biomarkers of response and resistance, and developing effective combination therapies.

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to profile the biochemical effects of drug treatment. This document provides detailed application notes and protocols for conducting a metabolomic analysis of cancer cells treated with this compound, from experimental design and sample preparation to data acquisition and analysis.

Mechanism of Action and Key Metabolic Pathways

This compound exerts its anticancer effects by targeting key metabolic and signaling pathways:

  • Inhibition of Purine Synthesis: As a GARFT inhibitor, this compound directly blocks a key step in the de novo synthesis of purines. This leads to the depletion of downstream purine nucleotides (e.g., AMP, GMP, ATP, GTP) and the accumulation of upstream intermediates.

  • Disruption of Folate Metabolism: Antifolates like this compound interfere with the broader one-carbon metabolism, which is essential for the synthesis of nucleotides and certain amino acids.

  • Inhibition of mTORC1 Signaling: this compound has been observed to inhibit mTORC1 activity, which can have widespread effects on cellular metabolism, including protein synthesis, lipid synthesis, and autophagy.[1]

Data Presentation: Quantitative Metabolomic Changes

The following table summarizes representative quantitative changes in key metabolites in cancer cells following treatment with this compound, based on its known mechanism of action and data from similar antifolate drugs.

Metabolic PathwayMetaboliteFold Change (this compound vs. Control)Putative Rationale
Purine Metabolism Glycinamide ribonucleotide (GAR)↑↑↑ (Significant Increase)Accumulation upstream of the inhibited GARFT enzyme.
5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP)↑↑ (Moderate Increase)Accumulation due to disruption of downstream purine synthesis.
Adenosine monophosphate (AMP)↓↓ (Moderate Decrease)Depletion due to inhibition of de novo synthesis.
Guanosine monophosphate (GMP)↓↓ (Moderate Decrease)Depletion due to inhibition of de novo synthesis.
Adenosine triphosphate (ATP)↓ (Slight Decrease)General energy depletion and reduced purine pool.
Guanosine triphosphate (GTP)↓ (Slight Decrease)Reduced purine pool.
Pyrimidine Metabolism Uridine monophosphate (UMP)↔ (No Significant Change)Primarily affected by different enzymes in the pyrimidine pathway.
Thymidine monophosphate (TMP)↓ (Slight Decrease)Indirect effects of disrupting nucleotide pools.
Amino Acid Metabolism Glycine↑ (Slight Increase)Potential feedback from the stalled purine synthesis pathway.
Serine↔ (No Significant Change)Not a primary target of this compound's direct action.
Glutamine↔ (No Significant Change)Not a primary target of this compound's direct action.
Energy Metabolism Lactate↑ (Slight Increase)Potential compensatory shift towards glycolysis.
Citrate↓ (Slight Decrease)Altered TCA cycle activity due to metabolic stress.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the intended research (e.g., non-small cell lung cancer, breast cancer).

  • Cell Seeding: Seed adherent cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

    • Include multiple biological replicates for each condition (at least 3-5).

II. Metabolite Extraction from Adherent Cancer Cells

This protocol is adapted from established methods for LC-MS-based metabolomics.

  • Quenching of Metabolism:

    • Rapidly aspirate the cell culture medium.

    • Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

    • Aspirate the PBS completely.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity and initiate metabolite extraction.

  • Cell Harvesting:

    • Place the culture plates on ice.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell suspension (in 80% methanol) to a microcentrifuge tube.

  • Extraction and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

III. LC-MS Based Metabolomic Analysis
  • Sample Reconstitution:

    • Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of the initial mobile phase of the liquid chromatography (LC) system.

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • LC-MS Analysis:

    • Transfer the supernatant to LC-MS vials.

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).

    • Use a suitable chromatography method, such as reversed-phase or HILIC, to separate the metabolites.

  • Data Acquisition:

    • Acquire the data in both positive and negative ionization modes to cover a broad range of metabolites.

    • Include quality control (QC) samples (pooled from all experimental samples) injected periodically throughout the analytical run to monitor system stability.

IV. Data Processing and Analysis
  • Peak Picking and Alignment: Use a suitable software (e.g., XCMS, Progenesis QI) to process the raw LC-MS data, including peak picking, retention time alignment, and feature detection.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and MS/MS fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered between the this compound-treated and control groups.

    • Use multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize the overall metabolic differences between the groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify the metabolic pathways that are most significantly impacted by this compound treatment.

Mandatory Visualizations

Pelitrexol_Signaling_Pathway This compound This compound GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) This compound->GARFT Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits Purine_Synth De Novo Purine Synthesis GARFT->Purine_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Cell_Growth Cell Growth & Metabolism mTORC1->Cell_Growth

Caption: this compound's dual mechanism of action.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture & This compound Treatment Quenching 2. Quenching & Metabolite Extraction Cell_Culture->Quenching Drying 3. Sample Drying Quenching->Drying LCMS 4. LC-MS Analysis Drying->LCMS Data_Proc 5. Data Processing LCMS->Data_Proc Stats 6. Statistical Analysis Data_Proc->Stats Pathway 7. Pathway Analysis Stats->Pathway

Caption: Experimental workflow for metabolomic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pemetrexed Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pemetrexed concentration for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pemetrexed?

A1: Pemetrexed is a multi-targeted antifolate agent that primarily disrupts folate-dependent metabolic processes essential for cell replication.[1][2][3][4][5] It inhibits several key enzymes involved in the de novo biosynthesis of purine and thymidine nucleotides, including:

  • Thymidylate synthase (TS)

  • Dihydrofolate reductase (DHFR)

  • Glycinamide ribonucleotide formyltransferase (GARFT)

  • Aminoimidazole carboxamide ribonucleotide formyltransferase (AICART)

By inhibiting these enzymes, pemetrexed depletes the nucleotide pools required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Q2: How should I prepare and store pemetrexed for in vitro use?

A2: Pemetrexed is typically supplied as a lyophilized powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as DMSO or water. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentrations for your experiments. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C.

Q3: What is a typical concentration range for pemetrexed in in vitro experiments?

A3: The optimal concentration of pemetrexed can vary significantly depending on the cell line, experimental duration, and the specific assay being performed. Based on published studies, a broad range from nanomolar (nM) to micromolar (µM) is often used. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Cause 1: Inconsistent Drug Concentration

  • Solution: Ensure accurate and consistent preparation of pemetrexed stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment to avoid degradation.

Possible Cause 2: Uneven Cell Seeding

  • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into well plates to ensure a uniform cell number across all wells.

Possible Cause 3: Edge Effects in Multi-well Plates

  • Solution: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.

Issue 2: No Significant Apoptosis Detected After Pemetrexed Treatment

Possible Cause 1: Insufficient Drug Concentration or Incubation Time

  • Solution: The concentration of pemetrexed may be too low to induce a detectable apoptotic response within the chosen timeframe. Increase the concentration of pemetrexed or extend the incubation period. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.

Possible Cause 2: Cell Line Resistance

  • Solution: Some cell lines exhibit intrinsic or acquired resistance to pemetrexed. This can be due to various factors, including altered drug transport or metabolism. Consider using a different cell line or investigating the mechanisms of resistance in your current model.

Possible Cause 3: Insensitive Apoptosis Assay

  • Solution: The chosen apoptosis assay may not be sensitive enough to detect early or low levels of apoptosis. Consider using a combination of assays, such as Annexin V/PI staining and a caspase activity assay, to confirm your results.

Issue 3: Unexpected Cell Cycle Arrest Profile

Possible Cause 1: Incorrect Timing of Analysis

  • Solution: The effect of pemetrexed on the cell cycle is time-dependent. Analyze the cell cycle at different time points after treatment to capture the dynamic changes. Pemetrexed has been reported to induce G1 or S-phase arrest depending on the cell line and experimental conditions.

Possible Cause 2: Sub-optimal Drug Concentration

  • Solution: The concentration of pemetrexed can influence the phase of cell cycle arrest. Perform a dose-response analysis to observe the effects of different concentrations on the cell cycle distribution.

Data Presentation

Table 1: Pemetrexed IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (hours)
A549Non-Small Cell Lung Cancer1.82 ± 0.17 µM48
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µM48
H1975Non-Small Cell Lung Cancer3.37 ± 0.14 µM48
PC9Non-Small Cell Lung Cancer~50-100 nM72
MSTO-211HMalignant Mesothelioma~2 µM24
CAL-27Head and Neck Cancer118.77 ± 17.28 nM24
SNU-1Gastric Cancer36 nM72
SNU-620Gastric Cancer>50 µM72

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT/WST-1) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.

  • Pemetrexed Treatment: The following day, treat the cells with a range of pemetrexed concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of pemetrexed for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis
  • Cell Treatment: Culture cells in 60-mm dishes and treat with various concentrations of pemetrexed for the indicated time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Pemetrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_transport Transport cluster_synthesis Nucleotide Synthesis Pemetrexed_ext Pemetrexed RFC RFC Pemetrexed_ext->RFC PCFT PCFT Pemetrexed_ext->PCFT Pemetrexed_int Pemetrexed (Monoglutamate) RFC->Pemetrexed_int PCFT->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed (Polyglutamate) FPGS->Pemetrexed_poly DHFR DHFR Pemetrexed_poly->DHFR Inhibition TS TS Pemetrexed_poly->TS Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition DNA_RNA_synthesis DNA & RNA Synthesis DHFR->DNA_RNA_synthesis TS->DNA_RNA_synthesis GARFT->DNA_RNA_synthesis Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis

Caption: Pemetrexed's mechanism of action.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Pemetrexed (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add Viability Reagent (MTT/WST-1) incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze_data Calculate % Viability & Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination.

Apoptosis_Analysis_Workflow start Start treat_cells Treat Cells with Pemetrexed start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & Propidium Iodide wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Population flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Apoptosis analysis workflow.

References

Technical Support Center: Troubleshooting Inconsistent Results in Pelitrexol Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pelitrexol cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during in vitro experiments. Here, you will find troubleshooting tips and frequently asked questions in a straightforward question-and-answer format, alongside detailed experimental protocols and data presentation examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is an antifolate drug that primarily targets glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[1][2] By inhibiting GARFT, this compound depletes the intracellular pool of purines necessary for DNA and RNA synthesis. This disruption of purine metabolism leads to cell cycle arrest, primarily in the S phase, and can induce apoptosis, thereby reducing cell viability.[1] Some studies also suggest that this compound can inhibit mTORC1 signaling.[1]

Q2: My IC50 value for this compound is different from published data. What could be the reason?

Discrepancies in IC50 values are a common issue and can arise from multiple factors:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivity to this compound due to differences in drug uptake, metabolism, and expression levels of target enzymes.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the drug's effect. Higher cell densities may show increased resistance.[3]

  • Incubation Time: The duration of drug exposure will influence the observed IC50. Longer incubation times may result in lower IC50 values.

  • Assay Type: The choice of viability assay (e.g., MTT, XTT, AlamarBlue, ATP-based) can yield different IC50 values as they measure different aspects of cell health (metabolic activity vs. membrane integrity vs. ATP levels).

  • Culture Medium Composition: Components in the culture medium, such as folic acid levels, can affect the efficacy of antifolate drugs like this compound.

Q3: I am observing high variability between replicate wells. What are the common causes and solutions?

High variability can obscure the true effect of this compound. Common causes and their solutions are summarized below:

Potential CauseRecommended Action(s)
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps.
Edge Effect Evaporation from the outer wells of a microplate can concentrate media components and the drug, leading to inconsistent results. To mitigate this, either leave the perimeter wells empty and fill them with sterile PBS or water, or use specialized low-evaporation plates.
Compound Precipitation This compound, like many small molecules, may have solubility limits in aqueous media. Visually inspect wells for any signs of precipitation after adding the drug. If observed, consider using a different solvent or adjusting the final concentration.
Pipetting Errors Ensure pipettes are properly calibrated. When dispensing, touch the pipette tip to the side of the well to ensure accurate volume transfer.

Q4: My untreated control cells show low viability or inconsistent growth. What should I check?

Issues with control wells often point to general cell culture or assay setup problems:

  • Cell Health: Ensure that the cells used are healthy, in the logarithmic growth phase, and have not been passaged excessively.

  • Contamination: Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures.

  • Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.

  • Reagent Issues: The viability assay reagent itself might be compromised. For instance, AlamarBlue can precipitate if not warmed and mixed properly, leading to erratic readings.

Q5: The viability readings in my assay are very low, even for the control cells. What could be the problem?

Low readings across the entire plate can be due to:

  • Incorrect Reagent Volume: Ensure the correct volume of the viability reagent is added to each well.

  • Instrument Settings: Check the filter/wavelength settings and gain/voltage settings on your plate reader.

  • Insufficient Incubation Time: The incubation time with the viability reagent may be too short for a sufficient signal to develop.

  • Low Cell Number: The number of cells seeded might be too low for the sensitivity of the chosen assay.

Q6: My viability readings are too high and are outside the linear range of the instrument. How can I address this?

Saturated readings can be resolved by:

  • Reducing Incubation Time: Decrease the incubation time of the cells with the viability reagent.

  • Decreasing Cell Number: Use a lower cell seeding density in your experiments.

Experimental Protocols

1. General Cell Seeding Protocol for a 96-Well Plate

  • Culture cells to ~80% confluency.

  • Wash the cells with PBS and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and trypan blue).

  • Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure cells are in an exponential growth phase during the assay.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • To minimize the "edge effect," avoid using the outer wells or fill them with 100 µL of sterile PBS.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

2. This compound Treatment

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).

  • Include a vehicle control (medium with the same final concentration of the solvent) and a positive control (a compound known to induce cell death in your cell line).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Cell Viability Assay Protocol

  • Following this compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. AlamarBlue (Resazurin) Cell Viability Assay Protocol

  • After the this compound treatment period, add 10 µL of AlamarBlue reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time should be determined empirically for your cell line.

  • Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.

Visual Troubleshooting Guides

Below are diagrams illustrating key experimental workflows and concepts to aid in troubleshooting.

cluster_0 Experimental Workflow A Cell Seeding B 24h Incubation A->B C This compound Treatment B->C D Drug Incubation (24-72h) C->D E Add Viability Reagent D->E F Reagent Incubation E->F G Read Plate F->G

Caption: A standard workflow for a this compound cell viability assay.

cluster_1 Troubleshooting High Variability Start High Variability Observed Q1 Check Cell Seeding? Start->Q1 A1 Optimize Seeding Protocol Q1->A1 Yes Q2 Edge Effect Present? Q1->Q2 No A1->Q2 A2 Avoid Outer Wells Q2->A2 Yes Q3 Pipetting Errors? Q2->Q3 No A2->Q3 A3 Calibrate Pipettes Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: A logical flowchart for troubleshooting high replicate variability.

cluster_2 This compound Mechanism of Action This compound This compound GARFT GARFT Inhibition This compound->GARFT Purine_Synth De Novo Purine Synthesis GARFT->Purine_Synth DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Cell_Cycle S-Phase Arrest DNA_RNA->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Overcoming Pelitrexol solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with Pemetrexed for in vivo studies.

Troubleshooting & FAQs

Q1: My Pemetrexed (free acid) won't dissolve in saline or PBS. What am I doing wrong?

A1: Pemetrexed as a free acid has very poor water solubility.[1][2] The solubility is highly pH-dependent. To dissolve Pemetrexed, you must increase the pH of your vehicle. The disodium salt of Pemetrexed is more soluble in aqueous solutions.[1][3]

Troubleshooting Steps:

  • Use Pemetrexed disodium salt if available, as it has better aqueous solubility.

  • If using the free acid, prepare a basic solution. Start by suspending the powder in 0.9% NaCl (saline).

  • Slowly add a base, such as 1N Sodium Hydroxide (NaOH), dropwise while vortexing or stirring.

  • Monitor the pH continuously. Pemetrexed will typically dissolve as the pH approaches a neutral to slightly alkaline range (pH 7.0-8.0). The pH of the reconstituted commercial formulation (Alimta®) is between 6.6 and 7.8.[4]

  • Be cautious not to overshoot the pH, as extreme pH values can cause drug degradation.

Q2: I dissolved my Pemetrexed, but it precipitated after I stored it in the fridge. Why did this happen and how can I prevent it?

A2: Precipitation upon refrigeration can be due to a few factors:

  • Temperature-Dependent Solubility: The solubility of Pemetrexed may decrease at lower temperatures (2-8°C).

  • pH Shift: The pH of your solution may have shifted upon cooling, causing the drug to fall out of solution.

  • Microparticulate Formation: Studies have shown that even when chemically stable, Pemetrexed solutions can form microparticulates during refrigerated storage, especially after 24 hours.

Preventative Measures:

  • Prepare Fresh: The best practice is to prepare the Pemetrexed solution fresh before each experiment.

  • Verify Final pH: Ensure the final pH of your solution is stable within the optimal 7.0-8.0 range before sterile filtering and storage.

  • Storage Duration: If you must store the solution, limit the refrigerated period to no more than 24 hours. Solutions have been shown to be chemically stable for longer, but the risk of physical precipitation increases.

  • Visual Inspection: Always visually inspect the solution for any particulates before administration. If any are observed, do not use the solution.

  • Consider an Inline Filter: For administration, using a 0.2 µm inline filter can prevent any potential microparticles from being injected.

Q3: What is the maximum concentration of Pemetrexed I can achieve for in vivo studies?

A3: The achievable concentration is dependent on the final pH and the formulation vehicle. The commercial lyophilized powder is typically reconstituted to a concentration of 25 mg/mL in 0.9% Sodium Chloride injection. For research purposes, achieving concentrations in the range of 25 to 50 mg/mL is possible with careful pH adjustment to between 7.0 and 8.5. Exceeding this may lead to instability and precipitation.

Q4: Can I use DMSO to dissolve Pemetrexed for in vivo studies?

A4: While DMSO can dissolve Pemetrexed, it is generally not recommended for in vivo administration, especially for intravenous routes, due to potential toxicity. If used, the final concentration of DMSO in the administered volume should be kept to a minimum (typically <5-10%) and diluted with a suitable vehicle like saline or PBS. However, the preferred and standard method for in vivo Pemetrexed administration is an aqueous solution with pH adjustment.

Quantitative Data: Pemetrexed Solubility

The solubility of Pemetrexed is critically dependent on the pH of the solvent. As a diacid, its solubility increases significantly as the pH becomes more alkaline.

Solvent/VehiclepHApprox. SolubilityNotes
Water (as free acid)AcidicVery Poor (<0.1 mg/mL)Pemetrexed free acid is practically insoluble in acidic aqueous solutions.
0.9% NaCl6.6 - 7.8~25 mg/mLThis is the standard concentration for reconstituted Alimta®.
Aqueous Buffer7.0 - 8.5Up to 50 mg/mLHigher concentrations are achievable in this pH range, but stability may be reduced.

Experimental Protocols

Protocol 1: Preparation of Pemetrexed Solution for Intravenous (IV) Injection

This protocol is based on the standard reconstitution method for Pemetrexed disodium salt.

Materials:

  • Pemetrexed Disodium Heptahydrate powder

  • Sterile 0.9% Sodium Chloride Injection (preservative-free)

  • Sterile vials

  • 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl) for pH adjustment (if starting with free acid)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate the required amount of Pemetrexed and the total volume of vehicle needed for your desired final concentration (e.g., 25 mg/mL).

  • Aseptically add the calculated volume of 0.9% Sodium Chloride Injection to a sterile vial containing the Pemetrexed powder.

  • Gently swirl the vial until the powder is completely dissolved. The solution should be clear and colorless to yellow/green-yellow.

  • Check the pH of the solution. It should be between 6.6 and 7.8. If the pH is outside this range, adjust carefully with 0.1 N NaOH or 0.1 N HCl.

  • Once fully dissolved and the pH is confirmed, perform a final dilution if necessary using 0.9% Sodium Chloride to reach the target concentration for injection.

  • Draw the solution into a syringe through a sterile 0.22 µm filter to ensure sterility and remove any potential microparticulates.

  • Administer the solution immediately. If short-term storage is required, keep at 2-8°C for no longer than 24 hours.

Visualizations

Pemetrexed Mechanism of Action

Pemetrexed is a multi-targeted antifolate agent. After entering the cell via folate transporters, it is polyglutamated, which traps it within the cell and enhances its inhibitory activity against key enzymes in purine and pyrimidine synthesis pathways.

Pemetrexed_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Pemetrexed_out Pemetrexed RFC Reduced Folate Carrier (RFC) Pemetrexed_out->RFC Pemetrexed_in Pemetrexed Pemetrexed_poly Pemetrexed (Polyglutamated) Pemetrexed_in->Pemetrexed_poly FPGS TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibits GARFT GARFT Pemetrexed_poly->GARFT Inhibits Thymidine_Synth Thymidine Synthesis TS->Thymidine_Synth Purine_Synth Purine Synthesis DHFR->Purine_Synth DHFR->Thymidine_Synth GARFT->Purine_Synth DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidine_Synth->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to RFC->Pemetrexed_in

Caption: Pemetrexed cellular uptake and inhibitory mechanism.

Workflow for Pemetrexed Solution Preparation

This diagram outlines the decision-making process for preparing a Pemetrexed formulation for in vivo experiments.

Pemetrexed_Workflow start Start: Need Pemetrexed Solution for In Vivo Study weigh Weigh Pemetrexed Disodium Powder start->weigh add_vehicle Add Sterile 0.9% NaCl to Target Concentration (e.g., 25 mg/mL) weigh->add_vehicle dissolve Gently Swirl Until Dissolved add_vehicle->dissolve check_ph Check pH dissolve->check_ph adjust_ph Adjust pH to 7.0-8.0 with 0.1N NaOH / HCl check_ph->adjust_ph pH out of range filter Sterile Filter (0.22 µm Syringe Filter) check_ph->filter pH 6.6-7.8 adjust_ph->check_ph administer Administer Immediately filter->administer store Store at 2-8°C (Max 24 hours) filter->store end End: Ready for Injection administer->end inspect Visually Inspect Before Use store->inspect inspect->adjust_ph Precipitate Observed inspect->end Clear Solution

Caption: Decision workflow for preparing Pemetrexed solution.

Troubleshooting Logic for Solubility Issues

This chart provides a logical path to diagnose and solve common solubility and stability problems with Pemetrexed.

Pemetrexed_Troubleshooting start Issue: Pemetrexed Precipitation / Not Dissolving q1 What is the pH of the solution? start->q1 a1_low Action: Add 0.1N NaOH dropwise to raise pH to 7.0-8.0 q1->a1_low < 6.6 a1_high Action: Add 0.1N HCl dropwise to lower pH to 7.0-8.0 q1->a1_high > 8.0 q2 Is the solution stored? q1->q2 6.6 - 8.0 a2_yes Issue: Potential cold precipitation or microparticulate formation q2->a2_yes Yes a2_no Issue: Concentration may be too high for the current pH and vehicle q2->a2_no No sol1 Solution: Prepare fresh solution before each use. Limit storage to <24h at 2-8°C. a2_yes->sol1 sol2 Solution: Lower the target concentration or ensure pH is optimal (7.4-7.8) a2_no->sol2

Caption: Troubleshooting logic for Pemetrexed solubility.

References

Technical Support Center: Mitigating Off-Target Effects of Pelitrexol in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pelitrexol in their experiments. The information is designed to help mitigate and understand the off-target effects of this potent antifolate agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] By inhibiting GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of tumor cell proliferation.[1]

Q2: What are the known off-target effects of this compound?

Besides its primary target, GARFT, this compound has been shown to inhibit the mTORC1 signaling pathway.[1] This occurs through the reduction of GTP-bound Rheb, an obligate activator of mTORC1.[1] Inhibition of mTORC1 can independently affect cell growth, proliferation, and survival. It is also possible that this compound interacts with other kinases, a common characteristic of small molecule inhibitors. A comprehensive kinase screen would be necessary to fully elucidate its off-target profile.

Q3: Why am I observing cytotoxicity at concentrations that differ from published IC50 values?

Discrepancies in IC50 values can arise from several factors:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivities to this compound due to differences in drug transport, metabolism, and the genetic background of purine biosynthesis and cell cycle regulation.

  • Folate Concentration in Media: The concentration of folic acid in the cell culture medium can significantly impact the efficacy of antifolates. Higher folate levels can compete with this compound for cellular uptake and binding to its target enzymes, leading to a higher apparent IC50.

  • Assay Type and Duration: The choice of cell viability assay (e.g., MTT, MTS, crystal violet) and the duration of drug exposure can influence the measured IC50 value.

  • Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity, leading to a different dose-response curve than at lower, more target-specific concentrations.

Q4: How can I differentiate between on-target (GARFT inhibition) and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. A key strategy is to perform rescue experiments .

  • On-Target Rescue: If the observed phenotype is due to GARFT inhibition, it should be reversible by supplementing the culture medium with purines (e.g., hypoxanthine) or downstream metabolites of the purine synthesis pathway.

  • Off-Target Investigation: If the phenotype persists despite purine supplementation, it is likely due to an off-target effect, such as mTORC1 inhibition. This can be further investigated by examining the phosphorylation status of mTORC1 downstream targets like S6K1 and 4E-BP1.

Troubleshooting Guides

Problem 1: Unexpectedly High or Low Potency of this compound
Possible Cause Troubleshooting Steps
Incorrect Folate Concentration in Media Standardize the folic acid concentration in your cell culture medium across all experiments. Be aware that standard media formulations can have varying folate levels. Consider using folate-depleted media supplemented with a known concentration of folic acid for more controlled experiments.
Cell Line Resistance/Sensitivity Characterize the expression levels of GARFT and key folate transporters (e.g., reduced folate carrier) in your cell line. Cell lines with lower expression of these proteins may be inherently more resistant.
Drug Stability and Storage Ensure this compound is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions regularly.
Assay-Specific Artifacts If using colorimetric assays like MTT, be aware that drug-induced changes in cellular metabolism can affect the readout independently of cell death. Consider validating findings with an alternative method, such as a direct cell count or a crystal violet assay.
Problem 2: Difficulty in Interpreting Phenotypes - On-Target vs. Off-Target
Possible Cause Troubleshooting Steps
Confounding Off-Target Effects Perform a rescue experiment by adding hypoxanthine (typically 50-100 µM) to the culture medium along with this compound. If the phenotype is rescued, it is likely an on-target effect.
mTORC1 Pathway Inhibition If the phenotype is not rescued by purine supplementation, investigate the mTORC1 pathway. Perform a western blot to analyze the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46). A decrease in phosphorylation indicates mTORC1 inhibition.
Unknown Off-Targets Consider performing or commissioning a kinase selectivity screen to identify other potential off-target kinases of this compound. This will provide a broader understanding of its activity profile.

Data Presentation

Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
NCI-H460Non-small-cell lungNot specified, but dose-dependent inhibition of p-S6RP, p-S6K1, and p-Chk1 observed up to 1000 nMThis compound at 100 nM induced G1 cell cycle arrest.[1]
A549Non-small-cell lungNot specified, but 150 nM profoundly inhibits mTORC1 activity

Note: Specific IC50 values for this compound are not consistently available across a wide range of cell lines in the public domain. Researchers should determine the IC50 empirically in their specific cell line of interest.

Table 2: Illustrative Example of a Kinase Off-Target Profile for a Hypothetical GARFT Inhibitor

Disclaimer: The following table is a hypothetical representation of a kinase screen for an antifolate compound and is for illustrative purposes only. Publicly available, comprehensive kinase screening data for this compound is limited.

Kinase% Inhibition @ 1 µMIC50 (nM)Notes
GARFT (On-Target) >95% <10 Primary Target
mTOR85%150Known off-target, affecting the PI3K/AKT/mTOR pathway.
PI3Kα60%>1000Potential for weak interaction, requires further validation.
CDK245%>5000Unlikely to be a significant off-target at therapeutic concentrations.
EGFR15%>10000Negligible interaction.
SRC10%>10000Negligible interaction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a cell line.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Western Blot for mTORC1 Pathway Activation

Objective: To assess the effect of this compound on the mTORC1 signaling pathway.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at the desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

On-Target Rescue Experiment

Objective: To determine if the observed phenotype is due to on-target inhibition of GARFT.

Procedure:

  • Follow the protocol for your primary assay (e.g., cell viability, cell cycle analysis).

  • In a parallel set of experiments, co-treat the cells with this compound and a rescuing agent.

  • Rescuing Agent: Hypoxanthine (typically 50-100 µM). Prepare a sterile stock solution of hypoxanthine in water or PBS.

  • Add the rescuing agent to the culture medium at the same time as this compound.

  • Compare the results of cells treated with this compound alone to those co-treated with this compound and the rescuing agent. A reversal of the this compound-induced phenotype in the presence of the rescuing agent indicates an on-target effect.

Mandatory Visualizations

Pelitrexol_Mechanism_of_Action cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) This compound->GARFT On-Target Inhibition Rheb_GTP Rheb-GTP This compound->Rheb_GTP Off-Target Effect Purine_Synthesis De Novo Purine Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Rheb_GTP->mTORC1 Activation

Caption: On- and off-target mechanisms of this compound.

Experimental_Workflow start Observe Unexpected Phenotype with this compound rescue_exp Perform Rescue Experiment (Co-treat with Hypoxanthine) start->rescue_exp phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target Conclusion: On-Target Effect (GARFT Inhibition) phenotype_rescued->on_target Yes off_target_investigation Investigate Off-Target Effects phenotype_rescued->off_target_investigation No western_blot Western Blot for p-S6K1 & p-4E-BP1 off_target_investigation->western_blot kinase_screen Kinase Selectivity Screening off_target_investigation->kinase_screen mTORC1_inhibited mTORC1 Pathway Inhibited? western_blot->mTORC1_inhibited other_off_target Conclusion: Other Off-Target Effect(s) Identified kinase_screen->other_off_target mTORC1_off_target Conclusion: Off-Target Effect (mTORC1 Inhibition) mTORC1_inhibited->mTORC1_off_target Yes

Caption: Workflow to differentiate on- and off-target effects.

Troubleshooting_Logic issue Issue: Inconsistent This compound Efficacy cause1 Possible Cause: Media Folate Variation issue->cause1 cause2 Possible Cause: Cell Line Differences issue->cause2 cause3 Possible Cause: Drug Instability issue->cause3 solution1 Solution: Standardize/Control Folate Levels cause1->solution1 solution2 Solution: Characterize GARFT/Transporter Expression cause2->solution2 solution3 Solution: Proper Storage & Fresh Stocks cause3->solution3

Caption: Troubleshooting inconsistent this compound efficacy.

References

Technical Support Center: Improving the Reproducibility of Pelitrexol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pelitrexol (AG2037), a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to enhance the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel antifolate that primarily targets and inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to the depletion of purine nucleotides necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting tumor cell proliferation.[1] Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature.

Q3: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?

A3: Inconsistent IC50 values can arise from several factors. These include variability in cell seeding density, passage number of the cell line, and the concentration of folic acid in the cell culture medium. The metabolic activity of the cells, incubation time with the compound, and the specific cell viability assay used (e.g., MTT, XTT, CellTiter-Glo) can also significantly influence the results.[2] Ensure that these parameters are kept consistent across experiments.

Q4: My this compound solution appears to be precipitating in the cell culture medium. What can I do?

A4: Precipitation of folate derivatives like this compound can occur due to their limited solubility at neutral pH, which is typical for cell culture media.[3] To address this, ensure your DMSO stock solution is at a high enough concentration so that the final volume added to the medium is minimal (typically less than 0.5% v/v). Prepare fresh dilutions of this compound in the medium for each experiment and avoid storing it in aqueous solutions for extended periods. If precipitation persists, consider preparing the stock solution in a dilute alkaline solution (e.g., 0.1 M NaOH) before further dilution in the culture medium, but be sure to verify the final pH of your experimental medium.[3]

Q5: Are there known mechanisms of resistance to this compound?

A5: While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to antifolate drugs, in general, can occur through several mechanisms. These include impaired drug transport into the cells, increased drug efflux, mutations in the target enzyme (GARFT) that reduce binding affinity, and amplification of the target enzyme.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value
Potential Cause Troubleshooting Step
Cell Line Resistance Verify the expression level of GARFT in your cell line. Some cell lines may have intrinsically high levels of the target enzyme, conferring resistance. Consider using a different cell line with known sensitivity to antifolates.
High Folic Acid in Medium The concentration of folic acid in the cell culture medium can compete with this compound. Use a medium with a defined and consistent folic acid concentration. For some experiments, a folic acid-free medium supplemented with a known amount of folic acid may be necessary to obtain consistent results.
Compound Degradation Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation. Use a fresh aliquot of the compound for each experiment and verify its purity if possible.
Sub-optimal Assay Conditions Ensure that the cell seeding density allows for logarithmic growth throughout the assay period. Optimize the incubation time with this compound, as its effects are cell cycle-dependent.
Issue 2: Inconsistent Western Blot Results for mTORC1 Pathway Inhibition
Potential Cause Troubleshooting Step
Timing of Analysis The inhibition of mTORC1 signaling by this compound may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point to observe the maximal reduction in the phosphorylation of downstream targets like S6K1 and 4E-BP1.
Basal Pathway Activity Some cell lines may have low basal mTORC1 activity. To observe a significant inhibitory effect, you may need to stimulate the pathway with growth factors (e.g., insulin or serum) prior to and during this compound treatment.[4]
Antibody Quality Ensure the primary antibodies for phosphorylated and total S6K1 and 4E-BP1 are validated and used at the recommended dilutions. Use appropriate positive and negative controls to verify antibody specificity.
Sample Preparation Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins. Ensure equal protein loading for all samples by performing a protein quantification assay (e.g., BCA assay).

Data Presentation

In Vitro Proliferation Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)Cell Viability Assay
e.g., A549Non-Small Cell Lung CancerUser Data72MTT
e.g., MCF-7Breast CancerUser Data72CellTiter-Glo
e.g., HCT116Colon CancerUser Data72SRB
User-defined
User-defined

Note: This table is a template. Users should populate it with their own experimental data. IC50 values can vary significantly based on the cell line and experimental conditions.

In Vivo Efficacy Data

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
e.g., A549 NSCLCVehicle Controle.g., i.p., daily0User Data
This compound (X mg/kg)e.g., i.p., dailyUser DataUser Data
This compound (Y mg/kg)e.g., i.p., dailyUser DataUser Data
User-defined
User-defined

Note: This table is a template for presenting in vivo efficacy data. The specific xenograft model, dosing schedule, and endpoints should be defined by the researcher.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for mTORC1 Pathway Analysis
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

GARFT Enzymatic Assay

This protocol is adapted from a spectrophotometric assay for GARFTase activity.

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM α,β-glycinamide ribonucleotide (GAR), 5.4 µM 10-formyl-5,8-dideazafolate (10-CHO-DDF), and varying concentrations of this compound in 0.1 M HEPES buffer (pH 7.5). Pre-incubate the plate at 37°C.

  • Enzyme Addition: Initiate the reaction by adding 150 µL of 20 nM purified human GARFTase enzyme to each well.

  • Absorbance Measurement: Immediately after adding the enzyme, shake the plate for 5 seconds and measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader. The rate of the reaction is determined by the production of 5,8-dideazatetrahydrofolate.

  • Data Analysis: Calculate the initial reaction rates for each concentration of this compound. The IC50 value can be determined by plotting the reaction rates against the inhibitor concentration.

Visualizations

Pelitrexol_Mechanism_of_Action This compound This compound GARFT GARFT (Glycinamide Ribonucleotide Formyltransferase) This compound->GARFT Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Catalyzes DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Protein_Synthesis->Cell_Proliferation

Diagram 1: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Inconsistent_IC50 Start Inconsistent IC50 Values Check_Cells Check Cell Culture Conditions: - Consistent Seeding Density? - Consistent Passage Number? Start->Check_Cells Check_Media Check Media Composition: - Consistent Folic Acid Level? Start->Check_Media Check_Compound Check this compound Solution: - Freshly Prepared? - No Precipitation? Start->Check_Compound Check_Assay Check Assay Parameters: - Optimal Incubation Time? - Consistent Assay Protocol? Start->Check_Assay Standardize_Cells Standardize Cell Culture Protocol Check_Cells->Standardize_Cells Standardize_Media Use Media with Defined Folic Acid Concentration Check_Media->Standardize_Media Prepare_Fresh Prepare Fresh this compound Dilutions for Each Experiment Check_Compound->Prepare_Fresh Optimize_Assay Optimize and Standardize Assay Protocol Check_Assay->Optimize_Assay End Reproducible IC50 Values Standardize_Cells->End Standardize_Media->End Prepare_Fresh->End Optimize_Assay->End

Diagram 2: Logical workflow for troubleshooting inconsistent IC50 values.

Experimental_Workflow_Western_Blot A 1. Seed and Culture Cells (70-80% Confluency) B 2. Treat with this compound (Dose-Response and Time-Course) A->B C 3. Cell Lysis (with Protease/Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE and PVDF Transfer D->E F 6. Blocking and Primary Antibody Incubation (p-S6K1, S6K1, p-4EBP1, 4EBP1, Loading Control) E->F G 7. Secondary Antibody and ECL Detection F->G H 8. Data Analysis and Quantification G->H

Diagram 3: Experimental workflow for Western Blot analysis of mTORC1 pathway.

References

Technical Support Center: Troubleshooting Pelitrexol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pelitrexol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AG2037) is an investigational small molecule inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting GARFT, this compound depletes the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis. This disruption of nucleotide metabolism leads to the inhibition of the mTORC1 signaling pathway, cell cycle arrest, and ultimately, the suppression of tumor cell proliferation.[1][2]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

  • Reconstitution: this compound is typically soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium immediately before use.

Q3: What are the known degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound in cell culture media have not been extensively published, studies on the structurally similar antifolate drug, Pemetrexed, indicate that the primary degradation pathways are oxidation and hydrolysis.[1]

  • Oxidation: This is a major degradation pathway in aqueous solutions and can be catalyzed by factors such as exposure to light and the presence of metal ions.

  • Hydrolysis: This can occur under both acidic and alkaline conditions, leading to the cleavage of amide bonds in the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Reduced or no observable effect of this compound on my cells.

If you are not observing the expected biological effect of this compound (e.g., decreased cell viability, cell cycle arrest), consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
This compound Degradation This compound may be degrading in your cell culture medium. It is recommended to determine the stability of this compound under your specific experimental conditions. For long-term experiments (>48 hours), consider replenishing the medium with freshly prepared this compound every 48 hours.
Suboptimal Concentration The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to antifolate drugs. This can be due to factors such as impaired drug transport into the cells, increased drug efflux, or altered expression of the target enzyme, GARFT.
Improper Storage Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and protected from light to prevent degradation. Avoid repeated freeze-thaw cycles.

Issue 2: High variability in results between experiments.

Inconsistent results can often be traced back to the stability and handling of this compound.

Potential Cause Troubleshooting Step
Inconsistent this compound Activity Prepare fresh working solutions of this compound from a frozen stock for each experiment. Do not use previously prepared and stored diluted solutions.
Media Component Interaction Certain components in cell culture media, such as high concentrations of folates, can compete with this compound for cellular uptake and enzymatic binding, potentially reducing its efficacy. Consider using a medium with a defined, lower folate concentration if this is a concern.
Light Exposure Antifolates can be sensitive to light. Minimize the exposure of your this compound stock solutions and media containing this compound to direct light.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately after collection, centrifuge the sample to remove any debris and transfer the supernatant to a clean tube. If your medium contains serum, perform a protein precipitation step by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant to a new tube.

  • HPLC Analysis:

    • Inject a fixed volume of the prepared sample onto the HPLC system.

    • Use a suitable mobile phase gradient. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of this compound in the medium.

Table 1: Example HPLC Gradient for this compound Analysis

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (0.1% Formic Acid in Acetonitrile)
0955
15595
20595
21955
25955

Note: This is an example gradient and may need to be optimized for your specific column and system.

Visualizations

Diagram 1: this compound's Impact on the mTORC1 Signaling Pathway

Pelitrexol_mTORC1_Pathway cluster_cell Cell This compound This compound GARFT GARFT This compound->GARFT Inhibits Purine_Biosynthesis De Novo Purine Biosynthesis GARFT->Purine_Biosynthesis Catalyzes Purines Purine Nucleotides (ATP, GTP) Purine_Biosynthesis->Purines Rheb Rheb-GTP Purines->Rheb Activates mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (Cell Growth and Proliferation) mTORC1->Protein_Synthesis Promotes Cell_Cycle Cell Cycle Progression mTORC1->Cell_Cycle Promotes

Caption: this compound inhibits GARFT, disrupting purine synthesis and mTORC1 signaling.

Diagram 2: Experimental Workflow for Assessing this compound Stability

Pelitrexol_Stability_Workflow cluster_workflow Stability Assessment Workflow Prep 1. Prepare this compound in Cell Culture Medium Incubate 2. Incubate at 37°C, 5% CO2 Prep->Incubate Sample 3. Collect Samples at Time Points (0, 4, 8... hrs) Incubate->Sample Process 4. Process Samples (e.g., Protein Precipitation) Sample->Process Analyze 5. Analyze by HPLC Process->Analyze Data 6. Quantify Peak Area and Calculate Half-Life Analyze->Data

Caption: Workflow for determining this compound stability in cell culture media.

References

Technical Support Center: Optimizing Pelitrexol Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Pelitrexol in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By blocking GARFT, this compound depletes the intracellular pool of purine nucleotides. This depletion leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway by reducing the levels of GTP-bound Rheb, an essential activator of mTORC1. The disruption of this pathway ultimately suppresses protein synthesis, arrests the cell cycle, and inhibits tumor growth.[1]

Q2: What is the recommended starting dose and administration route for this compound in mice?

A2: Based on preclinical studies in non-small-cell lung cancer (NSCLC) xenograft models, a common starting dose for this compound is between 10 mg/kg and 20 mg/kg, administered via intraperitoneal (i.p.) injection. A typical dosing schedule is every four days for a duration of three weeks.[1] However, the optimal dose and schedule may vary depending on the animal model, tumor type, and formulation used. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the administration and evaluation of this compound in animal studies.

Issue 1: Poor Solubility and Formulation Instability

  • Symptoms:

    • Precipitation of this compound in the formulation upon standing.

    • Difficulty in achieving the desired concentration.

    • Inconsistent results between experiments.

  • Potential Causes:

    • This compound has low aqueous solubility and is known to be unstable in solution.

  • Solutions:

    • Formulation Strategies: this compound is soluble in DMSO. For in vivo studies, a co-solvent system is often necessary. Always prepare fresh solutions immediately before administration. Below are some suggested formulations that can be optimized for your specific needs:

Formulation ComponentProtocol 1Protocol 2
Solubilizing Agent 10% DMSO10% DMSO
Co-solvent/Vehicle 40% PEG300, 5% Tween-80, 45% Saline90% (20% SBE-β-CD in Saline)
  • Preparation Guidelines:

    • Dissolve this compound in DMSO first.

    • Add the other components of the vehicle sequentially while vortexing.

    • Visually inspect the solution for any precipitation before each administration.

    • If precipitation occurs, gentle warming and/or sonication may aid in dissolution.

Issue 2: Inconsistent Tumor Growth Inhibition

  • Symptoms:

    • High variability in tumor response within the same treatment group.

    • Lack of expected efficacy compared to in vitro data.

  • Potential Causes:

    • Inconsistent drug administration and dosing.

    • Poor bioavailability of the administered drug.

    • Variability in the tumor model.

  • Solutions:

    • Standardize Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., intraperitoneal injection) to minimize variability.

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine key parameters such as Cmax, Tmax, and drug exposure (AUC) in your animal model. This will help confirm that the drug is reaching the systemic circulation at therapeutic concentrations.

    • Tumor Model Consistency: Ensure consistency in tumor cell implantation, including the number of cells, passage number, and injection site. Monitor tumor growth to ensure uniformity before initiating treatment.

Issue 3: Observed Toxicity or Adverse Effects

  • Symptoms:

    • Significant weight loss in treated animals.

    • Lethargy, ruffled fur, or other signs of distress.

    • Unexpected mortality.

  • Potential Causes:

    • The administered dose is above the maximum tolerated dose (MTD).

    • Off-target effects of this compound.

    • Toxicity related to the formulation vehicle.

  • Solutions:

    • Dose De-escalation: If toxicity is observed, reduce the dose and conduct a dose-range-finding study to establish a safer and more effective dose.

    • Vehicle Control: Always include a vehicle-only control group to differentiate between drug-related toxicity and adverse effects caused by the formulation excipients.

    • Monitor for Hematological Toxicity: As an antifolate, this compound may cause myelosuppression. Consider monitoring complete blood counts (CBCs) in a satellite group of animals.

    • Vitamin Supplementation: For antifolate drugs, supplementation with folic acid and vitamin B12 has been shown to ameliorate some toxicities without compromising efficacy. This strategy could be explored in your model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Co-solvent System)

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween-80, sterile

    • Saline (0.9% NaCl), sterile

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10% DMSO concentration in the final formulation. Vortex until the this compound is completely dissolved.

    • Sequentially add PEG300 (to 40%), Tween-80 (to 5%), and saline (to 45%), vortexing thoroughly after each addition.

    • Visually inspect the final solution for clarity. Prepare this formulation fresh before each administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A549 NSCLC cells) into the flank of each mouse.

    • Monitor tumor growth regularly with calipers.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection according to the planned schedule (e.g., every 4 days).

  • Monitoring:

    • Measure tumor volume and body weight at least twice a week.

    • Observe the animals daily for any signs of toxicity.

  • Endpoint:

    • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent Efficacy Start Inconsistent Efficacy Observed CheckAdmin Verify Administration Technique Start->CheckAdmin CheckFormulation Assess Formulation Stability Start->CheckFormulation ModelVariability Evaluate Tumor Model Consistency Start->ModelVariability PKStudy Conduct Pilot PK Study CheckAdmin->PKStudy OptimizeFormulation Optimize Formulation for Bioavailability CheckFormulation->OptimizeFormulation AdjustDose Adjust Dose Based on PK Data PKStudy->AdjustDose RefineModel Refine Tumor Implantation Protocol ModelVariability->RefineModel End Consistent Efficacy OptimizeFormulation->End RefineModel->End AdjustDose->End

Caption: Troubleshooting workflow for inconsistent efficacy.

G cluster_1 This compound's Mechanism of Action This compound This compound GARFT GARFT Inhibition This compound->GARFT Purine Decreased Purine Synthesis GARFT->Purine Rheb Reduced GTP-Bound Rheb Purine->Rheb mTORC1 mTORC1 Inhibition Rheb->mTORC1 ProteinSynth Decreased Protein Synthesis mTORC1->ProteinSynth CellCycle Cell Cycle Arrest mTORC1->CellCycle TumorGrowth Inhibition of Tumor Growth ProteinSynth->TumorGrowth CellCycle->TumorGrowth

Caption: Signaling pathway of this compound.

References

Technical Support Center: Best Practices for Pelitrexol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Pelitrexol stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 25 mg/mL (53.94 mM) in DMSO; however, ultrasonic assistance may be required to achieve complete dissolution at this concentration.[1]

Q2: How should I prepare the this compound stock solution in DMSO?

To prepare a stock solution, add the appropriate volume of DMSO to your vial of this compound powder to achieve the desired concentration. If the compound does not dissolve readily, brief sonication or warming the solution to 37°C can aid in dissolution.

Q3: What are the recommended storage temperatures and durations for this compound stock solutions?

There are varying recommendations from different suppliers regarding the optimal long-term storage conditions for this compound stock solutions in DMSO. For maximal stability, storage at -80°C is generally preferred. Below is a summary of recommendations:

  • -80°C: Recommended storage for up to 2 years by some suppliers, while others suggest a shorter period of 6 months.[2]

  • -20°C: Recommendations for storage at this temperature vary more significantly, ranging from as long as 1 year to as short as 1 month.[1][2]

Given the discrepancies, it is advisable to consult the product-specific datasheet provided by your supplier. For critical experiments, it is always best to use freshly prepared solutions or to perform stability testing on older stock solutions.

Q4: Should I aliquot my this compound stock solution for storage?

Yes, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[2] This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the DMSO stock.

Q5: How should I handle this compound in its solid (powder) form?

Lyophilized this compound powder is more stable than its dissolved form. It is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the powder.

Troubleshooting Guide

Q1: My this compound stock solution appears to have a precipitate after thawing. What should I do?

If you observe precipitation after thawing your this compound stock solution, you can try to redissolve it by warming the vial to 37°C and vortexing or sonicating for a few minutes. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Q2: I diluted my DMSO stock solution into an aqueous buffer for my experiment, and a precipitate formed. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many small molecules. To mitigate this, try the following:

  • Gradual Dilution: Add the aqueous buffer to the DMSO stock solution slowly while vortexing.

  • Lower Stock Concentration: Preparing a more dilute DMSO stock solution may help, though this will increase the final percentage of DMSO in your assay.

  • Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

Q3: I'm concerned about the stability of my older this compound stock solution. How can I check its integrity?

If you have concerns about the stability of a previously prepared stock solution, the most reliable method is to perform an analytical validation, such as High-Performance Liquid Chromatography (HPLC), to assess its purity and concentration compared to a freshly prepared standard. For a functional assessment, you can compare its biological activity in a well-established assay against a freshly prepared stock solution.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureRecommended Duration (Source A)Recommended Duration (Source B)Recommended Duration (Source C)
-80°C2 years6 monthsNot specified
-20°C1 year1 month1 month

Note: The durations provided are based on information from various commercial suppliers and should be used as a guide. Always refer to the datasheet provided with your specific product.

Experimental Protocols

General Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of a this compound stock solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the percentage of intact this compound remaining in a stock solution after storage under specific conditions.

Materials:

  • This compound stock solution (to be tested)

  • Freshly prepared this compound reference standard of known concentration

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Preparation of Standards and Samples:

    • Prepare a fresh reference standard solution of this compound in DMSO at the same concentration as your stock solution.

    • Dilute the reference standard and the stored stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. (Note: This gradient is a starting point and should be optimized for best peak separation).

  • Data Analysis:

    • Inject the freshly prepared reference standard to determine the retention time and peak area of intact this compound.

    • Inject the stored stock solution sample.

    • Compare the peak area of this compound in the stored sample to the peak area of the reference standard.

    • The percentage of remaining this compound can be calculated as: (Peak Area of Stored Sample / Peak Area of Reference Standard) * 100%.

    • Also, observe the chromatogram for the appearance of new peaks, which may indicate degradation products.

Mandatory Visualization

Pelitrexol_Storage_Workflow start Receive Lyophilized This compound Powder store_powder Store Powder at -20°C (long-term) or 4°C (short-term) start->store_powder prepare_stock Prepare Stock Solution in DMSO store_powder->prepare_stock dissolution_check Complete Dissolution? prepare_stock->dissolution_check sonicate Warm to 37°C and/or Sonicate dissolution_check->sonicate No aliquot Aliquot into Single-Use Tubes dissolution_check->aliquot Yes sonicate->prepare_stock store_stock Store Aliquots at -80°C or -20°C aliquot->store_stock thaw Thaw Single Aliquot for Experiment store_stock->thaw dilute Dilute to Working Concentration in Aqueous Buffer/Media thaw->dilute precipitation_check Precipitation? dilute->precipitation_check use Use in Experiment precipitation_check->use No troubleshoot Troubleshoot Dilution: - Slow Addition - Pre-warm Media precipitation_check->troubleshoot Yes troubleshoot->dilute

Caption: Workflow for Preparation and Storage of this compound Stock Solutions.

References

Technical Support Center: Normalizing Data from Pemetrexed High-Throughput Screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pemetrexed high-throughput screening (HTS) data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variation in Pemetrexed HTS data?

A1: Common sources of variation in HTS data, including screens with Pemetrexed, are both technological and biological. Technological variations include batch-to-batch differences, plate-to-plate variability, and positional effects within a plate (such as edge effects). Biological variations can arise from factors like the presence of non-selective binders, which may lead to false-positive or false-negative results.[1]

Q2: Why is data normalization crucial for Pemetrexed HTS assays?

A2: Data normalization is essential to correct for systematic errors and variations that are not related to the biological activity of the tested compounds.[2] These errors can stem from instrumental fluctuations, differences in reagent dispensing, and plate-specific effects.[2][3] Proper normalization allows for a more accurate comparison of results across different plates and screening runs, reducing the rates of false positives and false negatives.[4]

Q3: What are some standard normalization methods used for HTS data?

A3: Several methods are used to normalize HTS data. Control-based normalization methods, such as percent inhibition, use on-plate positive and negative controls to scale the data. Other methods, like the Z-score and B-score, assume that most compounds on a plate are inactive and normalize the data based on the overall plate statistics (mean/median and standard deviation). For screens with high hit rates, methods like the Loess normalization, which uses a local polynomial fit, can be more effective.

Q4: How do I choose the right normalization method for my Pemetrexed screen?

A4: The choice of normalization method depends on the characteristics of your assay, particularly the hit rate. For screens with a low expected hit rate, methods like Z-score or B-score can be effective. However, if a high hit rate is anticipated (e.g., in secondary screens or with potent compound libraries), these methods may perform poorly. In such cases, a Loess normalization combined with a scattered arrangement of control wells on the plate is recommended to mitigate row, column, and edge effects.

Q5: What is the Z'-factor, and why is it important for my assay quality control?

A5: The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality of an HTS assay. It measures the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably distinguish active compounds from inactive ones. A higher Z'-factor signifies a more robust and reliable assay. It is a critical quality control metric used to validate an assay before starting a full screening campaign.

Troubleshooting Guides

Issue 1: High data variability between replicate plates.

  • Question: My results are inconsistent across replicate plates, even with the same compounds. What could be the cause, and how can I fix it?

  • Answer: High inter-plate variability can be caused by several factors:

    • Inconsistent Reagent Preparation: Ensure that all reagents, including cell culture media and Pemetrexed solutions, are prepared consistently for each batch. Reagent stability should be confirmed, especially after freeze-thaw cycles.

    • Batch Effects: If plates are processed on different days or with different batches of reagents, this can introduce systematic variation. Plan your experiment to minimize batch effects where possible, and use appropriate normalization techniques that can account for plate-to-plate differences.

    • Instrument Fluctuations: Variations in incubator temperature/CO2 levels or plate reader sensitivity can affect results. Ensure all equipment is properly calibrated and maintained.

    • Solution: Implement rigorous quality control for all reagents. Run a plate uniformity assessment over multiple days to check for reproducibility. Normalize data on a per-plate basis using internal plate controls to help correct for plate-to-plate variation.

Issue 2: I'm observing positional effects (e.g., "edge effects") on my plates.

  • Question: The wells on the outer edges of my plates are showing consistently higher or lower readings than the inner wells. How can I mitigate this?

  • Answer: This is a common issue known as the "edge effect," often caused by uneven temperature distribution or increased evaporation in the outer wells.

    • Experimental Solution: To minimize edge effects, avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier.

    • Data Analysis Solution: Several normalization methods are designed to correct for positional effects. The B-score method, for example, adjusts for row and column biases. For more complex spatial patterns, Loess normalization can be very effective. A scattered layout of control wells across the plate, rather than just in the outer columns, can also help in diagnosing and correcting for these effects.

Issue 3: My Z'-factor is consistently low (<0.5).

  • Question: I'm having trouble achieving a Z'-factor above 0.5. What steps can I take to improve my assay quality?

  • Answer: A Z'-factor below 0.5 indicates a small separation between your positive and negative controls, suggesting the assay is not robust enough for reliable hit identification.

    • Check Controls: Ensure your positive and negative controls are appropriate and performing as expected. The positive control should elicit a strong and consistent response, while the negative control (e.g., DMSO vehicle) should represent baseline activity.

    • Optimize Assay Conditions: Re-evaluate key assay parameters such as cell seeding density, incubation times, and reagent concentrations. For Pemetrexed, which is sensitive to folate levels, the composition of the cell culture medium is critical.

    • Reduce Signal Variability: A low Z'-factor can be caused by high variability (large standard deviations) in your control wells. Review your liquid handling procedures to ensure accurate and consistent dispensing. Automation can help reduce this type of user-introduced variability.

Issue 4: My normalization seems to be distorting the data, especially on plates with many hits.

  • Question: When I apply B-score normalization, it seems to suppress the signal of my true hits on plates with a high hit rate. Why is this happening?

  • Answer: This is a known limitation of normalization methods like B-score and Z-score that assume a low hit rate. These methods use the plate's median or mean as a baseline for inactive compounds. If a large number of compounds on the plate are active (a high hit rate), this baseline is skewed, leading to an incorrect normalization that can diminish the signal of true hits.

    • Solution: For screens where the hit rate is expected to be high (studies suggest a critical hit-rate of around 20% for a 384-well plate), it is better to use a normalization method that is less sensitive to the overall distribution of activity. The Loess method, which fits a local surface to the data, has been shown to perform better under these conditions. It is also recommended to use a scattered plate layout for controls to improve the accuracy of the normalization.

Data Presentation

Table 1: Comparison of Normalization Methods in High-Throughput Screens with Varying Hit Rates.

Normalization MethodRecommended Plate Layout for ControlsPerformance at Low Hit Rate (<20%)Performance at High Hit Rate (>20%)Mean Z'-factor (5-42% Hit Rate)
B-score Edge or ScatteredGoodPoor (can distort data)0.08
Loess ScatteredExcellentExcellent0.5

This data is based on simulated 384-well plate HTS datasets.

Table 2: Interpretation of Z'-Factor Values for HTS Assay Quality.

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentThe assay is robust and reliable for HTS. There is a large separation between positive and negative controls.
0 to 0.5Acceptable/MarginalThe assay may be acceptable, but the separation between controls is small. Further optimization is recommended.
< 0UnacceptableThe assay is not suitable for HTS. The distributions of positive and negative controls are overlapping.

Experimental Protocols

Generalized Protocol for a Cell-Based Pemetrexed HTS Assay

This protocol provides a general framework for a cell viability/cytotoxicity assay using Pemetrexed in a 384-well format. Optimization of specific parameters (e.g., cell number, drug concentrations, incubation times) is required for each cell line and experimental setup.

1. Reagent and Cell Preparation:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before plating.

  • Assay Medium: A critical step for Pemetrexed assays is the choice of medium. Many standard media contain high levels of folic acid, which can interfere with the mechanism of action of Pemetrexed. It is recommended to use a medium with low folate levels (e.g., RPMI) for the drug treatment step.

  • Compound Plating: Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. Using an automated liquid handler, dispense the compounds into the 384-well assay plates. Include positive (e.g., a known potent cytotoxic agent) and negative (e.g., DMSO vehicle) controls.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay wells low (typically under 1%) to avoid solvent-induced cytotoxicity.

2. Assay Procedure:

  • Cell Seeding: Trypsinize and resuspend the cells in the appropriate assay medium. Dispense the cell suspension into the 384-well plates containing the pre-plated compounds. The optimal cell seeding density should be determined empirically to ensure cells remain in an exponential growth phase throughout the experiment.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Readout: After the incubation period, measure cell viability using a suitable assay reagent (e.g., CellTiter-Glo®, resazurin). Follow the manufacturer's instructions for the chosen reagent.

  • Data Acquisition: Read the plates using a compatible plate reader to obtain the raw data (e.g., luminescence or fluorescence intensity).

3. Data Analysis Workflow:

  • Raw Data Inspection: Visualize the raw data from each plate as a heatmap to identify any obvious positional effects or errors.

  • Quality Control: Calculate the Z'-factor for each plate using the positive and negative control wells to assess the quality of the assay. Plates with a Z'-factor < 0.5 may need to be flagged for review or excluded.

  • Normalization: Apply an appropriate normalization method (e.g., percent inhibition, Z-score, or Loess) to correct for systematic variations.

  • Hit Identification: Define a hit threshold based on the normalized data (e.g., compounds that inhibit cell viability by more than three standard deviations from the plate median).

  • Dose-Response Analysis: For hits identified in the primary screen, perform follow-up dose-response experiments to determine potency (e.g., IC50).

Mandatory Visualization

Pemetrexed_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_targets Enzyme Targets cluster_downstream Downstream Effects Pemetrexed_ext Pemetrexed RFC RFC / PCFT Pemetrexed_ext->RFC Transport Pemetrexed_int Pemetrexed (Monoglutamate) RFC->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Polyglutamation Pemetrexed_poly Pemetrexed (Polyglutamate) FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition DNA_synthesis Inhibition of Purine & Pyrimidine Synthesis TS->DNA_synthesis DHFR->DNA_synthesis GARFT->DNA_synthesis DNA_damage DNA Damage DNA_synthesis->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Mechanism of action of Pemetrexed.

HTS_Workflow start Assay Development & Optimization validation Assay Validation (Z'-factor > 0.5) start->validation primary_screen Primary HTS (Compound Library) validation->primary_screen Pass fail Re-optimize Assay validation->fail Fail data_acq Data Acquisition (Plate Reader) primary_screen->data_acq qc Data QC & Normalization data_acq->qc hit_id Hit Identification qc->hit_id confirmation Hit Confirmation & Dose-Response hit_id->confirmation Hits Found no_hits End/Re-screen hit_id->no_hits No Hits end Lead Optimization confirmation->end fail->start

Caption: General experimental workflow for HTS.

Troubleshooting_Workflow cluster_fail QC Failed cluster_pass QC Passed start Start Data Analysis check_qc Assess Plate QC (Z'-factor, CV%) start->check_qc low_z Z'-factor < 0.5? check_qc->low_z Fail visualize Visualize Plate Data (Heatmaps) check_qc->visualize Pass high_cv High Control CV%? low_z->high_cv No sol_z Optimize Assay: - Check controls - Adjust concentrations - Verify medium low_z->sol_z Yes sol_cv Improve Precision: - Check liquid handlers - Review pipetting technique high_cv->sol_cv Yes check_pos_effects Positional Effects (e.g., Edge Effects)? visualize->check_pos_effects sol_pos Apply Correction: - Use B-score or Loess - Exclude edge wells check_pos_effects->sol_pos Yes normalize Normalize Data check_pos_effects->normalize No sol_pos->normalize end Proceed to Hit Selection normalize->end

Caption: Troubleshooting workflow for HTS data normalization.

References

Validation & Comparative

A Comparative Analysis of mTOR Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on Pelitrexol: Initial searches indicate a potential misclassification of this compound in the context of mTOR inhibition. This compound (also known as AG2037) is primarily identified as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] While its action—depleting intracellular guanine nucleotides—does lead to a secondary, indirect inhibition of mTOR Complex 1 (mTORC1) activity, it is not a direct inhibitor of the mTOR kinase itself.[1][2] Development of this compound was reportedly discontinued due to limited single-agent efficacy in clinical trials.

Given this, the following guide will focus on a comparative study of established, direct mTOR inhibitors, which are more relevant for researchers in this specific field. We will compare representatives from different classes: first-generation allosteric inhibitors (Rapalogs) and second-generation ATP-competitive inhibitors.

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.

Comparison of Key mTOR Inhibitors

This guide compares three classes of mTOR inhibitors:

  • Rapalogs (First-Generation): Allosteric inhibitors of mTORC1.

  • Dual mTORC1/mTORC2 Kinase Inhibitors (Second-Generation): ATP-competitive inhibitors targeting the kinase domain of mTOR.

  • Dual PI3K/mTOR Inhibitors (Second-Generation): Inhibitors targeting both mTOR and the upstream kinase PI3K.

Table 1: Performance and Specificity of Selected mTOR Inhibitors
Inhibitor ClassCompoundMechanism of ActionTarget(s)IC50 / Ki ValueKey Characteristics
Rapalogs Rapamycin (Sirolimus)Binds to FKBP12, creating a complex that allosterically inhibits mTORC1.mTORC1~0.1 nM (in HEK293 cells)Potent mTORC1 inhibitor; incomplete inhibition of some substrates like 4E-BP1. Long-term treatment may affect mTORC2 assembly.
Rapalogs Everolimus (RAD001)Derivative of Rapamycin with a similar allosteric mechanism.mTORC1Similar potency to Rapamycin.FDA-approved for various cancers including breast and renal cell carcinoma. Improved pharmacokinetic properties over Rapamycin.
Rapalogs Temsirolimus (CCI-779)Prodrug of Sirolimus; functions as an allosteric mTORC1 inhibitor.mTORC1Not specifiedFDA-approved for advanced renal cell carcinoma. Higher water solubility allows for intravenous administration.
mTORC1/2 Kinase Inhibitors Sapanisertib (INK128/TAK-228)Orally active, ATP-competitive inhibitor of the mTOR kinase domain.mTORC1 & mTORC21 nM (for mTOR kinase)Overcomes resistance to rapalogs by inhibiting both complexes directly. Shows promise in combination therapies.
mTORC1/2 Kinase Inhibitors AZD8055ATP-competitive inhibitor of the mTOR kinase domain.mTORC1 & mTORC2Cellular IC50s ~24-27 nM for downstream markers.Potently inhibits proliferation in various cancer cell lines with IC50 values of 20-50 nM.
Dual PI3K/mTOR Inhibitors NVP-BEZ235Oral dual inhibitor targeting the ATP-binding site of PI3K and mTOR kinases.PI3Kα, β, δ, γ & mTORIC50: 20.7 nM (mTOR), 4 nM (PI3Kα)Potent anti-tumor activity in vivo, especially in combination with other pathway inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway

The diagram below illustrates the central role of mTORC1 and mTORC2 in integrating signals from growth factors and nutrients to control key cellular processes. First-generation inhibitors (Rapalogs) primarily target mTORC1, whereas second-generation inhibitors target the kinase domain of mTOR, affecting both complexes.

mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Growth Factors akt Akt pi3k->akt mtorc2 mTORC2 pi3k->mtorc2 tsc TSC1/2 akt->tsc mtorc1 mTORC1 akt->mtorc1 rheb Rheb tsc->rheb rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 bp1 4E-BP1 mtorc1->bp1 autophagy Autophagy mtorc1->autophagy mtorc2->akt S473 Phos. cytoskeleton Cytoskeletal Organization mtorc2->cytoskeleton protein_syn Protein Synthesis Cell Growth s6k1->protein_syn bp1->protein_syn inhibits rapalogs Rapalogs (e.g., Everolimus) rapalogs->mtorc1 torkinibs Kinase Inhibitors (e.g., Sapanisertib) torkinibs->mtorc1 torkinibs->mtorc2

Diagram 1: Simplified mTOR signaling pathway showing targets of inhibitor classes.
Experimental Workflow for Inhibitor Evaluation

This workflow outlines a standard procedure for assessing the efficacy of a novel mTOR inhibitor in vitro.

Experimental_Workflow cluster_assays 3. In Vitro Assays start Start: Select Cancer Cell Lines culture 1. Cell Culture & Seeding start->culture treat 2. Treat cells with varying concentrations of mTOR inhibitor culture->treat kinase_assay A. In Vitro Kinase Assay (Measure direct mTOR inhibition) treat->kinase_assay western_blot B. Western Blot (p-S6K, p-4E-BP1, p-Akt) treat->western_blot prolif_assay C. Proliferation Assay (e.g., MTT, SRB) treat->prolif_assay data_analysis 4. Data Analysis (Calculate IC50, assess downstream effects) kinase_assay->data_analysis western_blot->data_analysis prolif_assay->data_analysis conclusion End: Determine Inhibitor Potency & Efficacy data_analysis->conclusion

Diagram 2: General workflow for the in vitro evaluation of an mTOR inhibitor.

Experimental Protocols

Below are summarized methodologies for key experiments used to characterize mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and its inhibition.

  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified mTORC1 or mTORC2.

  • Principle: An active mTOR complex is incubated with a substrate (e.g., inactive S6K or 4E-BP1), ATP, and the test inhibitor. The amount of substrate phosphorylation is then quantified, typically via Western blot or radioactivity.

  • Protocol Summary:

    • Reaction Setup: In a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT), combine purified active mTOR (250 ng), a substrate such as inactive GST-4E-BP1 (150 ng), and the test inhibitor at various concentrations.

    • Initiation: Start the reaction by adding ATP to a final concentration of 100-500 µM.

    • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer.

    • Detection: Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1 Thr37/46). The signal intensity is compared to controls (vehicle-treated) to determine the extent of inhibition.

Western Blot for Downstream mTOR Signaling

This method assesses the inhibitor's effect on the mTOR pathway within a cellular context.

  • Objective: To measure the phosphorylation status of key downstream effectors of mTORC1 (S6K1, 4E-BP1) and mTORC2 (Akt at Ser473) in treated cells.

  • Principle: Cells are treated with the inhibitor, and protein lysates are analyzed by Western blot to detect changes in the phosphorylation levels of mTOR pathway proteins.

  • Protocol Summary:

    • Cell Treatment: Plate cancer cells and allow them to adhere. Treat the cells with varying concentrations of the mTOR inhibitor (e.g., 0.05-50 nM) for a specified duration (e.g., 2 to 24 hours).

    • Lysis: Wash cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

    • Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

      • Incubate overnight at 4°C with primary antibodies for phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to determine the relative change in protein phosphorylation.

Cell Proliferation (MTT) Assay

This assay measures the functional consequence of mTOR inhibition on cancer cell growth and viability.

  • Objective: To determine the IC50 value of an mTOR inhibitor, representing the concentration at which it inhibits cell proliferation by 50%.

  • Principle: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.

  • Protocol Summary:

    • Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treatment: Treat the cells with a serial dilution of the mTOR inhibitor and a vehicle control. Incubate for a period relevant to the cell doubling time (e.g., 72-96 hours).

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

References

Pelitrexol Potency Benchmarked Against Standard-of-Care Chemotherapies in Key Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the therapeutic potential of pelitrexol, a novel inhibitor of purine biosynthesis, in non-small cell lung cancer (NSCLC). While direct comparative potency data against standard-of-care chemotherapies in pancreatic and colorectal cancers remains limited, in vivo studies in NSCLC models demonstrate significant anti-tumor activity. This guide provides a detailed comparison based on available preclinical data, alongside the methodologies of the key experiments.

This compound (also known as AG2037) is an investigational anticancer agent that targets glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine synthesis pathway. By inhibiting GARFT, this compound disrupts the production of purines, essential building blocks for DNA and RNA, thereby impeding the proliferation of cancer cells. Furthermore, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.

This guide benchmarks the potency of this compound against established standard-of-care chemotherapies for non-small cell lung cancer, pancreatic cancer, and colorectal cancer, drawing upon available in vitro and in vivo preclinical data.

In Vitro Potency Assessment

In A549 NSCLC cells, this compound at a concentration of 150 nM profoundly inhibits mTORC1 activity within 24 hours.[1][2] In another NSCLC cell line, NCI-H460, this compound strongly inhibits the phosphorylation of S6K1, a downstream effector of mTORC1, in a dose-dependent manner (0-1000 nM) over 16 hours and induces cell cycle arrest at the G1 phase at 100 nM after 48 hours.[1][2]

The following tables summarize the IC50 values for standard-of-care chemotherapies in relevant cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC)
Cell LineStandard-of-Care ChemotherapyIC50 (µM)Reference
A549Pemetrexed4.653 (24h), 1.861 (48h)[3]
A549CisplatinNot specified
NCI-H460PemetrexedNot specified
Pancreatic Cancer
Cell LineStandard-of-Care ChemotherapyIC50 (µM)Reference
PANC-1GemcitabineNot specified
MIA PaCa-2GemcitabineNot specified
AsPC-1Gemcitabine0.0035-0.524
BxPC-3Gemcitabine0.0035-0.524
Capan-1Gemcitabine0.0035-0.524
Capan-2Gemcitabine0.0035-0.524
CFPAC1Gemcitabine0.0035-0.524
Colorectal Cancer
Cell LineStandard-of-Care ChemotherapyIC50 (µM)Reference
HCT1165-Fluorouracil (5-FU)Not specified
HCT116IrinotecanNot specified
HT-295-Fluorouracil (5-FU)Not specified
HT-29IrinotecanNot specified
HT-29OxaliplatinNot specified
SW480IrinotecanNot specified
RKO5-Fluorouracil (5-FU)Not specified
RKOIrinotecanNot specified
CaCo-25-Fluorouracil (5-FU)Not specified

In Vivo Efficacy Assessment

Preclinical studies using animal models provide valuable insights into the anti-tumor activity of novel compounds. In a xenograft model of non-small cell lung cancer, this compound demonstrated robust tumor growth suppression.

Cancer ModelInvestigational DrugDosageTumor Growth InhibitionReference
NSCLC XenograftThis compound10 mg/kg64%
NSCLC XenograftThis compound20 mg/kg69%

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the general workflow for assessing drug potency, the following diagrams are provided.

Pelitrexol_Signaling_Pathway cluster_purine De Novo Purine Synthesis cluster_mtorc1 mTORC1 Signaling PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR Purines Purines (ATP, GTP) FGAR->Purines ... Rheb Rheb-GTP Purines->Rheb GARFT GARFT This compound This compound This compound->GARFT This compound->Rheb  Inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth

This compound's dual mechanism of action.

In_Vivo_Xenograft_Workflow start Cancer Cell Culture implantation Subcutaneous Implantation of Cells into Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound or Vehicle) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeated cycles endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) data_collection->endpoint At study conclusion end Data Analysis & Reporting endpoint->end

Workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro mTORC1 Activity Assay (Adapted from referenced studies)

Cell Lines: A549 and NCI-H460 non-small cell lung cancer cells were used.

Drug Treatment: Cells were treated with varying concentrations of this compound (e.g., 0-1000 nM) for specified durations (e.g., 16 or 24 hours).

Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-S6K1 band was normalized to the total S6K1 band to determine the extent of mTORC1 inhibition.

In Vivo NSCLC Xenograft Study (Adapted from referenced studies)

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

Tumor Implantation: A suspension of human NSCLC cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) was subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (Length x Width^2) / 2.

Drug Administration: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg. The control group received a vehicle solution.

Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Conclusion

The available preclinical data indicates that this compound is a potent inhibitor of NSCLC growth in vivo, acting through the dual mechanisms of de novo purine synthesis and mTORC1 signaling inhibition. While direct comparative in vitro potency data against standard-of-care chemotherapies is not yet broadly available in the public domain, its significant anti-tumor activity in NSCLC xenograft models at well-tolerated doses underscores its potential as a novel therapeutic agent. Further studies are warranted to directly benchmark the potency of this compound against current standard-of-care agents across a broader range of cancer types, including pancreatic and colorectal cancers, to fully elucidate its clinical potential.

References

Head-to-Head Comparison: Pelitrexol and Lometrexol in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of cancer therapeutics, folate antagonists have long been a cornerstone of chemotherapy. Pelitrexol and lometrexol, both potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFT), represent a targeted approach within this class, aiming to disrupt the de novo purine biosynthesis pathway essential for cancer cell proliferation. This guide provides a comprehensive head-to-head comparison of this compound and lometrexol, summarizing their mechanisms of action, available preclinical and clinical data, and detailed experimental protocols to support further research and development.

Executive Summary

This compound and lometrexol share the same primary molecular target, GARFT, a critical enzyme in the synthesis of purines required for DNA and RNA replication. By inhibiting this enzyme, both compounds lead to the depletion of purine pools, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. While direct head-to-head comparative studies are limited in publicly available literature, this guide synthesizes the existing data to draw a comparative picture of their biochemical potency, cellular activity, and clinical development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and lometrexol. It is crucial to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Biochemical and Cellular Potency

ParameterThis compound (AG2037)Lometrexol (DDATHF)Reference Compound (LY309887)
Target Glycinamide Ribonucleotide Formyltransferase (GARFT)Glycinamide Ribonucleotide Formyltransferase (GARFT)Glycinamide Ribonucleotide Formyltransferase (GARFT)
Ki for GARFT Inhibition Not explicitly reported9-fold less potent than LY309887[1]6.5 nM[1]
IC50 vs. CCRF-CEM Cells Data not available2.9 nM[1]9.9 nM[1]

Note: LY309887 is a second-generation GARFT inhibitor included for comparative context as it was directly compared with lometrexol.

Table 2: Preclinical In Vivo Efficacy

CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference
This compound Non-small-cell lung cancer (NSCLC) xenografts10 mg/kg and 20 mg/kg, i.p., every 4 days for 3 weeks64% and 69% respectively[2]
Lometrexol C3H mammary murine tumor modelNot specifiedLess potent than LY309887
Lometrexol Colon and pancreatic human xenograftsNot specifiedShowed excellent efficacy, but less than LY309887 in pancreatic models

Table 3: Clinical Development and Toxicities

FeatureThis compoundLometrexol
Phase of Development Phase II trials completedInvestigated in Phase I and II trials
Dose-Limiting Toxicities Anemia, thrombocytopenia, diarrhea, fatigue, mucosal inflammationThrombocytopenia and mucositis
Toxicity Mitigation Not specifiedCo-administration with folic acid or leucovorin

Mechanism of Action and Signaling Pathways

Both this compound and lometrexol are antifolates that are actively transported into cells. Once inside, they are polyglutamated, a process that enhances their intracellular retention and inhibitory activity against GARFT. Inhibition of GARFT blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the de novo purine synthesis pathway. This leads to a depletion of intracellular guanine and adenosine nucleotide pools.

For this compound, this purine depletion has been shown to have a secondary effect on the mTORC1 signaling pathway. The reduction in GTP levels leads to decreased activation of the small GTPase Rheb, a critical activator of mTORC1. This dual mechanism of action—direct inhibition of purine synthesis and indirect inhibition of the pro-growth mTORC1 pathway—is a key feature of this compound's antitumor activity.

Lometrexol's mechanism is primarily characterized by the direct inhibition of GARFT, leading to purine depletion and subsequent cell cycle arrest and apoptosis.

Below are diagrams illustrating the signaling pathways affected by these drugs.

Pelitrexol_Mechanism This compound This compound GARFT GARFT This compound->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis GTP GTP Levels (Decreased) Purine_Synthesis->GTP Rheb Rheb-GTP (Inactive) GTP->Rheb mTORC1 mTORC1 Activity (Inhibited) Rheb->mTORC1 Inhibits activation Cell_Growth Cell Growth and Proliferation (Inhibited) mTORC1->Cell_Growth Promotes

This compound's dual mechanism of action.

Lometrexol_Mechanism Lometrexol Lometrexol GARFT GARFT Lometrexol->GARFT Inhibits Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis Purine_Depletion Purine Nucleotide Depletion Purine_Synthesis->Purine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Purine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Purine_Depletion->Apoptosis GARFT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare inhibitor serial dilutions A1 Add inhibitor and reaction mix to plate P1->A1 P2 Prepare reaction mix (Buffer, GAR, 10-CHO-DDF) P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate with GARFT enzyme A2->A3 A4 Measure absorbance at 295 nm A3->A4 D1 Calculate initial reaction rates A4->D1 D2 Determine Ki value D1->D2

References

Validating the Specificity of Pelitrexol for GARFT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pelitrexol, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), with other known GARFT inhibitors. The following sections detail the inhibitory activities of these compounds, provide comprehensive experimental protocols for specificity validation, and visualize key biological pathways and experimental workflows.

Quantitative Comparison of GARFT Inhibitors

The following table summarizes the inhibitory potency of this compound and selected alternative compounds against GARFT and other relevant enzymes. This data is crucial for assessing the specificity of each inhibitor.

InhibitorTarget EnzymeKiIC50Off-Target EnzymesKi / IC50 (Off-Target)
This compound (AG2037) GARFT 28 nM [1]mTORC1 (indirect)
LometrexolGARFT58.5 nM*SHMT120 µM[2]
SHMT2~100 µM[2][3]
LY309887GARFT6.5 nM[4]
PemetrexedGARFT65 nMThymidylate Synthase (TS)1.3 nM
Dihydrofolate Reductase (DHFR)7.2 nM

*Calculated based on the finding that LY309887 is 9-fold more potent than Lometrexol, with a Ki of 6.5 nM for LY309887.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to validate the specificity of GARFT inhibitors.

GARFT Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified GARFT.

Materials:

  • Purified recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-formyl-5,8,10-trideaza-folic acid (TFA-folate) as the folate cosubstrate

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare a reaction mixture containing GAR and TFA-folate in the assay buffer.

  • Add varying concentrations of the test compound (e.g., this compound) to the wells of the microplate. Include a DMSO-only control.

  • Initiate the enzymatic reaction by adding the purified GARFT enzyme to each well.

  • Immediately measure the increase in absorbance at 295 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the GARFT activity.

  • Plot the initial reaction rates against the inhibitor concentrations.

  • Calculate the IC50 value from the dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cellular Proliferation Assay with Purine Rescue

This cell-based assay assesses the specificity of a GARFT inhibitor by determining if its anti-proliferative effect can be reversed by supplying an exogenous source of purines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • Hypoxanthine or adenine as a purine source

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound in both the presence and absence of a rescuing agent (e.g., 100 µM hypoxanthine).

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Plot cell viability against the inhibitor concentration for both the rescued and non-rescued conditions. A rightward shift in the dose-response curve in the presence of the purine source indicates that the inhibitor's primary mechanism of action is through the inhibition of de novo purine synthesis.

Clonogenic Survival Assay

This assay determines the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of long-term cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Treat a suspension of cells with varying concentrations of the test compound for a defined period (e.g., 24 hours).

  • After treatment, wash the cells to remove the compound.

  • Plate a known number of viable cells into 6-well plates and incubate for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Visualizations

The following diagrams illustrate the de novo purine synthesis pathway and a typical experimental workflow for validating inhibitor specificity.

De_Novo_Purine_Synthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA GPAT GAR GAR PRA->GAR GARS FGAR FGAR GAR->FGAR GARFT FGAM FGAM FGAR->FGAM FGAMS AIR AIR FGAM->AIR AIRS CAIR CAIR AIR->CAIR AIRC SAICAR SAICAR CAIR->SAICAR SAICARS AICAR AICAR SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICARFT IMP IMP FAICAR->IMP IMPDH GARFT GARFT This compound This compound This compound->GARFT

Caption: De novo purine synthesis pathway highlighting GARFT.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_off_target Off-Target Validation Enzyme_Assay GARFT Enzyme Inhibition Assay Ki_Determination Determine Ki and IC50 Enzyme_Assay->Ki_Determination Evaluate_Specificity Evaluate Specificity Ki_Determination->Evaluate_Specificity Proliferation_Assay Cell Proliferation Assay Rescue_Experiment Purine Rescue Experiment Proliferation_Assay->Rescue_Experiment Rescue_Experiment->Evaluate_Specificity Clonogenic_Assay Clonogenic Survival Assay Clonogenic_Assay->Evaluate_Specificity Kinase_Panel Kinase Profiling Panel Kinase_Panel->Evaluate_Specificity Other_Enzyme_Assays Assays for Related Enzymes (e.g., DHFR, TS, SHMT) Other_Enzyme_Assays->Evaluate_Specificity Start Select GARFT Inhibitor (e.g., this compound) Start->Enzyme_Assay Start->Proliferation_Assay Start->Kinase_Panel Start->Other_Enzyme_Assays Conclusion Conclude on Inhibitor Specificity Evaluate_Specificity->Conclusion

Caption: Workflow for validating GARFT inhibitor specificity.

References

Evaluating the Synergistic Potential of Pelitrexol in Combination with Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the synergistic effects of Pelitrexol, a glycinamide ribonucleotide formyltransferase (GARFT) inhibitor with additional activity against mTORC1, when combined with other targeted therapies. Due to the limited publicly available data on this compound combination studies, this document focuses on the mechanistic rationale for potential synergistic interactions and provides detailed experimental protocols to enable researchers to investigate these hypotheses.

This compound: Mechanism of Action and Rationale for Combination Therapy

This compound is an antifolate drug that primarily targets GARFT, a crucial enzyme in the de novo purine synthesis pathway. By inhibiting GARFT, this compound disrupts the production of purines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway by reducing the levels of GTP-bound Rheb, a key activator of mTORC1. This dual mechanism of action provides a strong rationale for exploring synergistic combinations with other targeted agents.

The inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways is a cornerstone of many targeted cancer therapies. There is significant crosstalk between these pathways. For instance, the inhibition of one pathway can sometimes lead to the compensatory activation of another, a common mechanism of drug resistance. By targeting both purine synthesis/mTORC1 with this compound and a compensatory pathway with another targeted agent, it may be possible to achieve a synergistic anti-tumor effect.

Potential Synergistic Combinations with this compound

Based on its mechanism of action and the known crosstalk between cellular signaling pathways, several classes of targeted therapies present themselves as rational combination partners for this compound. The following table summarizes these potential combinations, the underlying rationale, and the cancer types in which these pathways are commonly dysregulated.

Targeted Therapy ClassRationale for Combination with this compoundRelevant Cancer Types (Examples)
PI3K/AKT Inhibitors This compound inhibits mTORC1, a downstream effector of the PI3K/AKT pathway. Combining this compound with a PI3K or AKT inhibitor could lead to a more profound and durable blockade of this critical survival pathway, potentially overcoming feedback activation loops.Breast Cancer, Prostate Cancer, Ovarian Cancer
MEK/ERK (MAPK Pathway) Inhibitors There is significant crosstalk between the PI3K/AKT/mTOR and MAPK pathways. Inhibition of the mTOR pathway by this compound may lead to the activation of the MAPK pathway as a resistance mechanism. Co-targeting both pathways could prevent this escape mechanism and induce greater apoptosis.Melanoma, Colorectal Cancer, Non-Small Cell Lung Cancer
EGFR Inhibitors The EGFR signaling pathway can activate both the PI3K/AKT/mTOR and MAPK pathways. In tumors driven by EGFR mutations, combining an EGFR inhibitor with this compound could provide a vertical blockade of these key downstream signaling cascades.Non-Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Cancer

Experimental Protocols for Evaluating Synergy

To empirically validate the synergistic potential of this compound in combination with other targeted therapies, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key assays.

Cell Viability Assays (MTT/MTS)

Objective: To determine the effect of single-agent and combination drug treatments on the metabolic activity and proliferation of cancer cell lines.

Protocol (MTT Assay):

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound alone, the targeted therapy alone, and the combination of both at various ratios (e.g., constant ratio based on IC50 values). Include vehicle-treated control wells.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by single-agent and combination drug treatments.

Protocol:

  • Seed cells in 6-well plates and treat with this compound, the targeted therapy, and their combination at selected concentrations (e.g., IC50 values) for a predetermined time (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Synergy Analysis (Combination Index)

Objective: To quantitatively determine if the interaction between this compound and another targeted therapy is synergistic, additive, or antagonistic.[1][2][3][4]

Method: The Combination Index (CI) method developed by Chou and Talalay is a widely used method for quantifying drug interactions.[4] The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ is the dose of drug 1 alone that produces x effect.

  • (Dx)₂ is the dose of drug 2 alone that produces x effect.

  • (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce x effect.

A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-effect data.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved and a typical experimental workflow for evaluating synergistic effects.

Pelitrexol_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Rheb Rheb-GTP Rheb->mTORC1 GARFT GARFT Purine_Synthesis De Novo Purine Synthesis GARFT->Purine_Synthesis DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA DNA_RNA->Proliferation This compound This compound This compound->Rheb Reduces This compound->GARFT Inhibits

Caption: Mechanism of action of this compound.

Synergy_Hypothesis cluster_pathways Signaling Pathways cluster_drugs Therapeutic Intervention PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MAPK MAPK Pathway PI3K_AKT_mTOR->MAPK Feedback Activation Cell_Survival Cell Survival & Proliferation PI3K_AKT_mTOR->Cell_Survival MAPK->Cell_Survival This compound This compound This compound->PI3K_AKT_mTOR Inhibits Targeted_Therapy Targeted Therapy (e.g., MEK Inhibitor) Targeted_Therapy->MAPK Inhibits

Caption: Rationale for combining this compound with a MAPK inhibitor.

Experimental_Workflow start Select Cancer Cell Lines dose_response Dose-Response Curves (Single Agents) start->dose_response ic50 Determine IC50 Values dose_response->ic50 combination_studies Combination Studies (Constant Ratio) ic50->combination_studies viability_assay Cell Viability Assay (e.g., MTT) combination_studies->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) combination_studies->apoptosis_assay synergy_analysis Synergy Analysis (Combination Index) viability_assay->synergy_analysis apoptosis_assay->synergy_analysis end Evaluate Synergistic Effects synergy_analysis->end

Caption: Experimental workflow for synergy evaluation.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with other targeted therapies is currently lacking in the public domain, a strong mechanistic rationale exists for pursuing such combinations. The dual inhibition of de novo purine synthesis and the mTORC1 pathway by this compound makes it a promising candidate for combination with inhibitors of key cancer signaling pathways such as the PI3K/AKT and MAPK pathways. The experimental protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers to rigorously evaluate these potential synergies and to generate the data necessary to advance novel combination therapies into further preclinical and clinical development.

References

Replicating key experiments from Pelitrexol clinical trials in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for replicating pivotal experiments from Pelitrexol clinical trials in a laboratory setting. It offers an objective comparison of this compound's performance with the alternative antifolate, Pemetrexed, supported by experimental data and detailed methodologies.

This compound (AG2037) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an essential enzyme in the de novo purine synthesis pathway.[1] Its mechanism of action also involves the inhibition of the mTORC1 signaling pathway.[1] This guide outlines the necessary protocols to investigate these effects in a controlled laboratory environment and compares its efficacy with Pemetrexed, another widely used antifolate that targets multiple enzymes in folate metabolism.[2][3]

Comparative Efficacy: this compound vs. Pemetrexed

To provide a clear comparison of the cytotoxic and cytostatic effects of this compound and Pemetrexed, the following tables summarize key quantitative data from in vitro studies.

DrugCell LineCancer TypeIC50 (nM)Citation
This compound NCI-H460Non-Small Cell LungNot explicitly stated, but effective concentrations are in the nM range.[1]
A549Non-Small Cell LungNot explicitly stated, but effective concentrations are in the nM range.
Pemetrexed A549Non-Small Cell Lung1820 ± 170
HCC827Non-Small Cell Lung1540 ± 300
H1975Non-Small Cell Lung3370 ± 140
SNU-601Gastric17
SNU-16Gastric36

Table 1: Comparative IC50 Values of this compound and Pemetrexed in Various Cancer Cell Lines.

DrugCell LineEffect on Cell CyclePercentage of Cells in Arrested PhaseCitation
This compound NCI-H460G1 Arrest63% in G1 phase at 100 nM after 48h.
Pemetrexed PC9G1 ArrestDose-dependent increase in G1 phase.
Eca-109G0/G1 ArrestIncrease from 57.63% to 80.34% in G1 phase with 0-10 µM.
EC9706G0/G1 ArrestIncrease from 45.94% to 65.05% in G1 phase with 0-10 µM.
A549S-Phase ArrestDose- and time-dependent increase in S-phase.

Table 2: Comparative Effects of this compound and Pemetrexed on Cell Cycle Progression.

DrugCell LineApoptosis InductionObservationsCitation
This compound NCI-H460, A549YesData on specific percentages of apoptotic cells not readily available in initial findings.
Pemetrexed PC9YesDose-dependent increase in late apoptotic cells (Annexin V/PI positive) from 4.48% to 22.1% after 72h.
MSTO-211, A549YesSignificant increase in apoptosis observed with Annexin V staining.
A549YesIncreased percentage of apoptotic cells after treatment.

Table 3: Comparative Apoptotic Effects of this compound and Pemetrexed.

Experimental Protocols

Detailed methodologies for replicating the key in vitro and in vivo experiments are provided below.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and Pemetrexed on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., NCI-H460, A549)

    • Complete culture medium

    • 96-well plates

    • This compound and Pemetrexed stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with a range of concentrations of this compound or Pemetrexed and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to assess the effect of the drugs on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound and Pemetrexed

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound or Pemetrexed for 24-48 hours.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following drug treatment.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound and Pemetrexed

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the drugs for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

4. Western Blot Analysis of mTORC1 Pathway

This technique is used to analyze the phosphorylation status of key proteins in the mTORC1 signaling pathway.

  • Materials:

    • Cancer cell lines

    • This compound and Pemetrexed

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-S6RP, anti-S6RP, anti-mTOR)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or Pemetrexed for the indicated times.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Assay

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This in vivo model is used to evaluate the tumor growth suppression activity of this compound.

  • Materials:

    • NCI-H460 human NSCLC cell line

    • Athymic nude mice (nu/nu)

    • Matrigel (optional)

    • This compound solution for injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject NCI-H460 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of athymic nude mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into control and treatment groups.

    • Administer this compound intraperitoneally (e.g., 10 mg/kg and 20 mg/kg) every 4 days for 3 weeks.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Visualizing Key Pathways and Workflows

To better understand the mechanisms and processes described, the following diagrams have been generated using Graphviz.

Pelitrexol_Mechanism_of_Action cluster_purine De Novo Purine Synthesis cluster_mTORC1 mTORC1 Signaling PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR Guanine_Nucleotides Guanine_Nucleotides Rheb_GTP Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Rheb_GTP->mTORC1 Activates S6K1_S6RP S6K1_S6RP mTORC1->S6K1_S6RP mTORC1->S6K1_S6RP Phosphorylates Protein_Synthesis Protein_Synthesis S6K1_S6RP->Protein_Synthesis Promotes This compound This compound GARFT GARFT This compound->GARFT GARFT->Guanine_Nucleotides Produces Guanine_Nucleotides->Rheb_GTP Activates

Caption: this compound's dual mechanism of action.

Cell_Viability_Workflow start Seed cells in 96-well plate treatment Treat with this compound/ Pemetrexed start->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation2 Incubate for 4h add_mtt->incubation2 solubilize Add solubilization buffer incubation2->solubilize read Measure absorbance at 570nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Xenograft_Study_Workflow start Inject NCI-H460 cells into nude mice tumor_growth Allow tumors to grow start->tumor_growth randomize Randomize mice into groups tumor_growth->randomize treatment Administer this compound/ Vehicle randomize->treatment measure Measure tumor volume regularly treatment->measure endpoint Euthanize and excise tumors measure->endpoint analysis Analyze tumors endpoint->analysis

Caption: Workflow for the in vivo xenograft study.

References

Safety Operating Guide

Proper Disposal of Pelitrexol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Pelitrexol are paramount to ensuring laboratory safety and environmental protection. this compound, an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) used in cancer research, requires stringent disposal procedures due to its potential hazardous properties characteristic of antineoplastic agents.[1][2] Adherence to these protocols minimizes exposure risks and ensures compliance with regulatory standards.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling guidelines. All personnel must receive training on the health and physical hazards of the specific agents they are working with, signs and symptoms of exposure, and emergency procedures.[1]

Key Safety Measures:

  • Engineering Controls: All manipulations of this compound, including preparation, reconstitution, and dilution, should be performed in a designated containment device such as a chemical fume hood or a Class II Type B2 biological safety cabinet.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes double gloving with chemotherapy-rated gloves, a disposable gown with a solid front and tight-fitting cuffs, and eye protection.[3] For spills or potential aerosol generation, respiratory protection may be necessary.

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A common procedure involves a three-step process of washing with a detergent solution, followed by sterile water, and then disinfecting with 70% isopropyl alcohol.

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must follow a strict waste segregation and containment protocol. Cross-contamination with other waste streams must be avoided.

  • Waste Segregation at the Point of Generation: Immediately after use, all items contaminated with this compound must be segregated as cytotoxic waste. This includes, but is not limited to:

    • Unused or expired this compound powder or solutions.

    • Empty vials and packaging.

    • Contaminated PPE (gloves, gowns, masks, etc.).

    • Labware (pipette tips, tubes, flasks, etc.).

    • Spill cleanup materials.

  • Waste Containment:

    • Sharps: All contaminated sharps, such as needles and syringes, must be placed in a designated, puncture-resistant, and leak-proof sharps container specifically labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste."

    • Solid Waste: Non-sharp solid waste, including PPE and labware, should be collected in thick, leak-proof plastic bags, often color-coded (e.g., yellow) and clearly labeled as "Chemotherapeutic Waste." These bags should then be placed inside a rigid, secondary container with a secure lid.

    • Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in leak-proof, shatter-resistant containers. These containers must be clearly labeled with the contents and the "Chemotherapeutic Waste" hazard symbol. Do not dispose of liquid cytotoxic waste down the drain.

  • Labeling and Storage: All waste containers must be clearly labeled with "Chemotherapeutic Waste," the name of the primary hazardous constituent (this compound), and the date. Waste should be stored in a designated, secure area with limited access, away from general laboratory traffic, until it is collected for final disposal.

  • Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste contractor. The standard and required method of disposal for cytotoxic waste is high-temperature incineration.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Small Spills (less than 5 mL):

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including a respirator if the substance is in powder form.

    • Cover the spill with absorbent pads, working from the outside in.

    • Clean the area with a detergent solution, followed by water.

    • Place all cleanup materials in the designated chemotherapeutic waste container.

  • Large Spills (greater than 5 mL):

    • Evacuate the area immediately and restrict access.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Cleanup should only be performed by trained personnel with appropriate respiratory and personal protective equipment.

Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment (PPE)
GlovesDouble chemotherapy-rated gloves (latex or nitrile)
GownLint-free, non-permeable with a solid front, long sleeves, and tight-fitting cuffs
Eye ProtectionSafety goggles or face shield
Waste Containers
SharpsPuncture-proof, leak-proof, hard plastic container labeled "Chemotherapeutic Waste"
SolidsYellow, leak-proof bags placed in a rigid, labeled secondary container
LiquidsLeak-proof, glass or plastic containers with tight-fitting lids
Spill Cleanup
Small Spill Threshold< 5 mL

This compound Disposal Workflow

Pelitrexol_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) Handling Handle this compound in Containment Device PPE->Handling Waste_Gen Generate this compound Waste (Unused Drug, Contaminated Items) Handling->Waste_Gen Segregate Segregate at Point of Use Waste_Gen->Segregate Sharps Sharps Waste Segregate->Sharps Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps_Container Puncture-Proof Sharps Container (Labeled 'Chemotherapeutic Waste') Sharps->Sharps_Container Solid_Container Leak-Proof Bag in Rigid Container (Labeled 'Chemotherapeutic Waste') Solid->Solid_Container Liquid_Container Leak-Proof Labeled Container (Labeled 'Chemotherapeutic Waste') Liquid->Liquid_Container Storage Store in Designated Secure Area Sharps_Container->Storage Solid_Container->Storage Liquid_Container->Storage Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Storage->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Workflow for the proper disposal of this compound waste.

Disclaimer: No specific Safety Data Sheet (SDS) or EPA RCRA waste code for this compound was identified in the public domain. The information provided is based on general guidelines for the disposal of cytotoxic and antineoplastic agents. Researchers must consult their institution's specific waste management protocols and, if available, the supplier's SDS for this compound to ensure full compliance and safety.

References

Personal protective equipment for handling Pelitrexol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pelitrexol

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent purine biosynthesis inhibitor. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. This compound is classified as a cytotoxic agent, and as such, requires stringent handling protocols.[1][2][3]

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion.[1][4] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of chemotherapy-tested nitrile gloves (ASTM D6978)Provides a primary barrier against direct skin contact and absorption. Double-gloving is recommended for enhanced protection, especially during compounding and administration.
Body Protection Disposable, solid-front, back-closure gown made of a low-lint, non-absorbent material (e.g., polyethylene-coated polypropylene)Protects against splashes and contamination of personal clothing. The back-closure design minimizes the risk of frontal contamination.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A full-face shield should be used when there is a significant risk of splashing.Protects the eyes and face from accidental splashes of this compound solutions or powder.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound or when there is a potential for aerosol generation.Prevents inhalation of the cytotoxic compound, which can be a significant route of exposure.
II. Operational Handling Plan

Safe handling of this compound requires a combination of engineering controls, administrative procedures, and proper PPE.

A. Engineering Controls:

  • Ventilation: All handling of powdered this compound and preparation of its solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI). These engineering controls provide a contained workspace to minimize the risk of aerosol generation and exposure.

  • Closed System Drug-Transfer Devices (CSTDs): The use of CSTDs is highly recommended during drug reconstitution and administration to further reduce the risk of spills and aerosol release.

B. Procedural Guidance:

  • Preparation:

    • Designate a specific area for the handling of this compound.

    • Before starting, ensure the BSC or CACI is operating correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

    • Assemble all necessary supplies before placing them inside the containment device.

  • Reconstitution and Dilution:

    • Follow the specific protocol for reconstituting the lyophilized powder or diluting a stock solution.

    • Use sterile, disposable syringes and needles.

    • To prevent pressure buildup and aerosol generation, use a venting needle or a CSTD.

    • Slowly inject the diluent onto the inner wall of the vial to avoid frothing.

    • Gently swirl the vial to dissolve the contents; do not shake vigorously.

  • Labeling:

    • Clearly label all containers with the drug name ("this compound"), concentration, date of preparation, and a "Cytotoxic Hazard" warning.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug volume, are considered trace waste. This includes empty vials, syringes, IV bags, gloves, gowns, and absorbent pads.

  • Bulk Chemotherapy Waste: This category includes unused or partially used vials of this compound, grossly contaminated PPE, and materials used to clean up spills.

B. Disposal Procedures:

Waste TypeContainerDisposal Method
Sharps Puncture-resistant, leak-proof sharps container with a "Chemotherapy Waste" label.Incineration at a licensed hazardous waste facility.
Trace Waste Yellow, leak-proof chemotherapy waste container with a biohazard symbol and "Chemotherapy Waste" label.Incineration at a licensed hazardous waste facility.
Bulk Waste Black, RCRA-approved hazardous waste container.Disposal as hazardous chemical waste according to institutional and regulatory guidelines. Must be handled by a licensed hazardous waste vendor.
IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

A. Spill Kit: A dedicated chemotherapy spill kit must be readily accessible in any area where this compound is handled. The kit should contain:

  • Appropriate PPE (as outlined in the table above)

  • Absorbent, disposable pads or pillows

  • Disposable scoop and scraper

  • Two pairs of chemotherapy-tested gloves

  • Goggles and a respirator

  • Detergent solution and sterile water for cleaning

  • Properly labeled "Chemotherapy Waste" disposal bags

B. Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment from the spill kit before beginning cleanup.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.

    • Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • Clean the Area:

    • Use the scoop and scraper to carefully collect all contaminated materials.

    • Place all contaminated materials into the chemotherapy waste bags.

    • Clean the spill area three times with a detergent solution, followed by a rinse with sterile water.

  • Dispose of Waste: Seal the waste bags and place them in the appropriate (yellow or black) chemotherapy waste container.

  • Decontaminate and Document:

    • Remove and dispose of all PPE as chemotherapy waste.

    • Wash hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to institutional policy.

Visual Workflow and Procedure Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows for handling this compound safely.

Pelitrexol_Handling_Workflow cluster_prep Preparation cluster_handling Handling in BSC/CACI cluster_disposal Disposal Prep_Area Designate & Prepare Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Reconstitute Reconstitute/Dilute this compound Don_PPE->Reconstitute Enter BSC/CACI Label Label Container Reconstitute->Label Segregate Segregate Waste Label->Segregate Post-Handling Dispose Dispose in Labeled Containers Segregate->Dispose

Caption: Workflow for the safe handling of this compound.

Pelitrexol_Spill_Management Spill This compound Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Don_PPE Don Spill Kit PPE Evacuate->Don_PPE Contain Contain Spill (Absorbent Pads) Don_PPE->Contain Clean Clean Area (Detergent & Water) Contain->Clean Dispose Dispose of Contaminated Materials Clean->Dispose Document Document Spill Incident Dispose->Document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelitrexol
Reactant of Route 2
Pelitrexol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.